7-Deazadenosine
Description
Historical Context and Discovery of 7-Deazapurine Nucleosides
The exploration of 7-deazapurine nucleosides as a class of compounds with significant biological activity began with the discovery of naturally occurring analogues. wikipedia.org The first of these, toyocamycin, was isolated in 1956 from Streptomyces species and marked the beginning of research into pyrrolopyrimidine-containing compounds, also known as 7-deazapurines. wikipedia.org This initial discovery spurred further investigation into secondary metabolites from various Streptomyces strains, leading to the identification of other 7-deazapurine nucleosides like tubercidin (B1682034) and sangivamycin. nih.gov These naturally occurring compounds, characterized by the replacement of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon, exhibited a range of biological activities, including antibiotic, antineoplastic, and antiviral properties. nih.gov The unique structural feature of the 7-deazapurine core, a pyrrolo[2,3-d]pyrimidine moiety, opened up new avenues for chemical modification and the development of synthetic analogues. cuni.cz
Distinction and Significance of 7-Deazadenosine as a Nucleoside Analogue
This compound, also known as tubercidin, is a structural analogue of the natural nucleoside adenosine (B11128). wikipedia.org Its defining feature is the substitution of the nitrogen atom at the 7-position of the adenine (B156593) base with a carbon atom, forming a pyrrolo[2,3-d]pyrimidine ring system. cuni.cznih.gov This seemingly minor modification has profound implications for the molecule's biological activity. The absence of the N7 nitrogen alters the electronic properties of the purine ring system and prevents the formation of hydrogen bonds that would typically involve this position, which can be crucial for molecular recognition processes in biological systems. nih.gov
The significance of this compound lies in its ability to act as an antimetabolite. It mimics natural adenosine and can, therefore, be recognized by various enzymes involved in nucleic acid metabolism. However, its structural dissimilarity can disrupt these metabolic pathways. For instance, once phosphorylated to its triphosphate form, this compound triphosphate can be incorporated into growing DNA or RNA strands by polymerases. wikipedia.org This incorporation can lead to chain termination or altered nucleic acid structures, thereby inhibiting replication and transcription processes, which is the basis for its use in antiviral and anticancer research. wikipedia.orgacs.org
Overview of Research Trajectories for this compound and its Derivatives
Research on this compound and its derivatives has followed multiple trajectories, driven by its diverse biological activities. A significant area of investigation has been its potential as an antiviral agent. wikipedia.org For example, a 7-deaza-adenosine analog, 7-deaza-2'-C-methyladenosine, was developed and showed potent inhibition of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. wikipedia.org This derivative demonstrated increased potency compared to its parent compound. wikipedia.org Research has also explored its activity against a range of other viruses, including poliovirus and dengue virus. ontosight.ai
In the realm of oncology, this compound derivatives have been investigated as cytostatic agents. mdpi.com For instance, 7-(2-thienyl)-7-deazaadenosine (AB61) exhibited potent cytotoxic activities against various cancer cell lines, with a mechanism involving its incorporation into both DNA and RNA. encyclopedia.pub Another research avenue focuses on its antiparasitic properties. Novel 7-aryl 7-deazapurine 3'-deoxy-ribofuranosyl nucleosides have been synthesized and shown to have potent activity against Trypanosoma cruzi, the pathogen responsible for Chagas disease. rero.chresearchgate.net
Furthermore, this compound and its derivatives have been employed as molecular probes to study the structure and function of nucleic acids and enzymes. cuni.cz The modified base can be incorporated into oligonucleotides to investigate the role of the N7 position of adenosine in phenomena such as RNA folding and catalytic activity. cuni.cznih.gov Fluorescently labeled this compound derivatives have also been developed for use in DNA sequencing and as probes in enzymatic studies. acs.orgnih.gov
Philosophical and Theoretical Underpinnings in Nucleoside Analogue Design
The design of nucleoside analogues like this compound is rooted in the principle of molecular mimicry and rational drug design. The fundamental philosophy is to create molecules that are structurally similar enough to natural nucleosides to be recognized and processed by cellular or viral machinery, yet different enough to disrupt normal biological processes. chemrxiv.org This approach aims to achieve selective toxicity, where the analogue has a greater impact on the target (e.g., a virus-infected cell or a cancer cell) than on healthy host cells. acs.org
The theoretical basis for designing these analogues involves a deep understanding of the structure-activity relationships (SAR) of nucleosides. cuni.cz Key considerations include modifications to the three main components of a nucleoside: the nucleobase, the sugar moiety, and the phosphate (B84403) group (in the case of nucleotides). chemrxiv.org
Nucleobase Modification: As exemplified by this compound, altering the heterocyclic base can change its hydrogen bonding capabilities, electronic distribution, and steric properties. cuni.cznih.gov The goal is often to enhance binding to a target enzyme or to block a specific metabolic step.
Sugar Modification: Changes to the ribose or deoxyribose ring, such as the introduction of fluorine or an azido (B1232118) group, can affect the conformational flexibility of the nucleoside and its ability to be incorporated into nucleic acid chains. chemrxiv.org Such modifications can lead to chain termination, a key mechanism for many antiviral drugs. ontosight.ai
Phosphate/Prodrug Strategies: To improve cellular uptake and bioavailability, nucleoside analogues are often administered as prodrugs. chemrxiv.org These are inactive forms that are metabolized into the active triphosphate form within the cell. The development of ProTide technology is a prime example of this strategy. chemrxiv.org
The overarching goal is to create analogues with improved therapeutic efficacy, reduced cytotoxicity, and the ability to overcome drug resistance. Theoretical studies, including quantum chemical calculations and molecular modeling, play a crucial role in predicting the stability, conformation, and binding efficiency of new analogues before their synthesis.
Nomenclature and Structural Convention of this compound
The systematic name for this compound is 4-amino-7-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine. wikipedia.org However, it is more commonly known by its trivial name, tubercidin , or by the semi-systematic name This compound . cuni.czwikipedia.org The nomenclature "7-deaza" indicates the replacement of the nitrogen atom at the 7th position of the purine ring with a carbon atom. cuni.cz For clarity in scientific literature, especially when discussing structure-activity relationships in reference to purines, the (7-deaza)purine nomenclature is often used. nih.gov
The core structure of this compound is a pyrrolo[2,3-d]pyrimidine heterocyclic system. This is a bicyclic structure formed by the fusion of a pyrimidine (B1678525) ring and a pyrrole (B145914) ring. cuni.cz In this compound, this base is attached to a β-D-ribofuranose sugar moiety via a C-N glycosidic bond between the N9 position of the pyrrolo[2,3-d]pyrimidine ring and the C1' position of the ribose sugar. wikipedia.org
Below is a table summarizing the key chemical information for this compound.
| Property | Value |
| Chemical Name | 4-amino-7-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine |
| Synonyms | Tubercidin, 7-Deaza-A |
| CAS Number | 69-33-0 |
| Molecular Formula | C11H14N4O4 |
| Molecular Weight | 266.26 g/mol |
| Canonical SMILES | C1=CN(C2=C1C(=NC=N2)N)C3C(C(C(O3)CO)O)O |
Structure
2D Structure
3D Structure
Propriétés
Formule moléculaire |
C11H14N4O4 |
|---|---|
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14) |
Clé InChI |
HDZZVAMISRMYHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Synthetic Methodologies for 7 Deazadenosine and Its Analogues
Total Synthesis Approaches for 7-Deazadenosine
The total synthesis of this compound involves two key stages: the construction of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) nucleobase and the subsequent glycosylation with a protected ribose derivative to form the crucial N9-C1' glycosidic bond.
Strategies for the Construction of the 7-Deazapurine Nucleobase Moiety
The synthesis of the 7-deazapurine core, the heterocyclic heart of this compound, can be achieved through various strategies. These can be broadly categorized into classical heterocyclization approaches, which involve the sequential construction of the fused ring system, and more contemporary cross-coupling strategies.
Classical approaches often commence from a substituted pyrrole (B145914) or pyrimidine (B1678525) precursor, with subsequent ring closure to form the bicyclic system. For instance, a six-step classical heterocyclization starting from 5-chloro-1-methyl-4-nitropyrazole has been reported to yield the core structure. acs.org Another well-established route involves the cyclization of appropriately substituted pyrimidines.
More recent and often more convergent strategies employ metal-catalyzed cross-coupling reactions. A notable example is a three-step approach that begins with the Negishi cross-coupling of a zincated 4,6-dichloropyrimidine (B16783) with an iodo-substituted aromatic or heteroaromatic partner. acs.orgimtm.cz This is typically followed by azidation and a cyclization step, which can be induced thermally or photochemically, to furnish the 7-deazapurine ring system. imtm.cz While both classical and modern approaches have proven effective, the choice of strategy often depends on the desired substitution pattern on the final molecule and the availability of starting materials.
Table 1: Comparison of Synthetic Strategies for 7-Deazapurine Nucleobase Construction
| Strategy | Key Reactions | Starting Materials | Reported Overall Yield | Reference |
| Classical Heterocyclization | Heterocyclization | 5-chloro-1-methyl-4-nitropyrazole | 18% | acs.orgacs.org |
| Cross-Coupling & Cyclization | Negishi cross-coupling, Azidation, Thermal/Photochemical cyclization | Zincated 4,6-dichloropyrimidine, Iodo(iso)quinoline | 13-18% | acs.orgimtm.cz |
Purification and Isolation Techniques for Synthesized this compound
Following synthesis, this compound and its analogues must be purified to remove unreacted starting materials, reagents, and by-products. The complex nature of these molecules and their reaction mixtures often necessitates the use of chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for the purification of nucleoside analogues. mdpi.comejgm.co.uk Reversed-phase HPLC (RP-HPLC) on a C18 column is particularly common. ejgm.co.uknih.gov A gradient elution system, for example, using a mixture of an aqueous buffer (like phosphoric acid) and an organic solvent (like methanol (B129727) or acetonitrile), allows for the effective separation of the desired product from impurities. ejgm.co.ukzju.edu.cn The eluent is monitored by a UV detector at a wavelength where the nucleoside absorbs strongly, typically around 254-270 nm. ejgm.co.ukzju.edu.cn For larger scale preparations, semi-preparative HPLC can be employed. mdpi.com
Column chromatography using silica (B1680970) gel is another standard purification method. researchgate.net It is often used to separate anomeric mixtures or to purify intermediates throughout the synthetic sequence. The choice of eluent system is critical for achieving good separation.
Crystallization can be an effective final purification step if a suitable solvent system can be found. This method can yield highly pure material but is dependent on the crystalline nature of the compound.
Desalting is often a necessary final step, especially after HPLC purification where buffers are used. This can be achieved by various methods, including size-exclusion chromatography or precipitation.
Derivatization Strategies on the this compound Scaffold
To explore structure-activity relationships and develop new therapeutic agents, the this compound scaffold is often derivatized at various positions. The pyrrolo[2,3-d]pyrimidine ring system offers several sites for modification.
A common strategy involves the introduction of substituents at the C7 position of the deazapurine ring. This is often achieved by first synthesizing a 7-halo-7-deazapurine intermediate, typically a 7-iodo or 7-bromo derivative. These halogenated compounds can then serve as handles for various palladium-catalyzed cross-coupling reactions. The Sonogashira coupling allows for the introduction of alkynyl groups, researchgate.netseela.net while the Suzuki coupling is used to introduce aryl or heteroaryl moieties. whiterose.ac.ukwhiterose.ac.uk
The pyrimidine portion of the scaffold can also be modified. For instance, a 6-chloro-7-deazapurine intermediate can be subjected to nucleophilic substitution reactions to introduce various amino or alkoxy groups at the C6 position. nih.govtandfonline.com The C2 position can also be functionalized.
Modifications to the ribose moiety are also explored. The hydroxyl groups can be derivatized, for example, by methylation to produce compounds like 5'-O-methyl-7-deazadenosine. nih.gov The 5'-hydroxyl group can also be phosphorylated to yield the corresponding 5'-triphosphate, which is useful for studying the interaction of the nucleoside with polymerases and other enzymes. nih.gov
Table 3: Examples of Derivatization Reactions on the this compound Scaffold
| Modification Site | Reaction Type | Reagents/Catalysts | Introduced Substituent | Reference |
| C7 | Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N, Alkyne | Alkynyl groups | researchgate.netseela.net |
| C7 | Suzuki Coupling | Pd(PPh₃)₄, Boronic acid, Base | Aryl/Heteroaryl groups | whiterose.ac.ukwhiterose.ac.uk |
| C6 | Nucleophilic Substitution | Amine/Alcohol | Amino/Alkoxy groups | nih.govtandfonline.com |
| C6 | Cross-Coupling | Trimethyl aluminum, Pd(PPh₃)₄ | Methyl group | nih.gov |
| 5'-Hydroxyl | Methylation | NaH, MeI | Methyl group | nih.gov |
| 5'-Hydroxyl | Phosphorylation | PCl₃, (NBu₄)₃HP₂O₇ | Triphosphate group | nih.gov |
| C8 | C-H Imidation | Ferrocene catalyst, Imidyl peroxyesters | Imidyl groups | acs.org |
Modifications of the Deazapurine Ring System
The deazapurine core of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of analogs. These modifications are primarily aimed at altering the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule to enhance its biological activity and selectivity.
Introduction of Substituents at Position 7
Position 7 of the 7-deazapurine ring is a common target for functionalization. The introduction of various substituents at this position can significantly impact the biological properties of the resulting analogs.
Cross-coupling reactions, particularly palladium-catalyzed reactions like Suzuki and Sonogashira coupling, are powerful tools for introducing aryl and alkynyl groups at the 7-position. whiterose.ac.ukwhiterose.ac.uk For instance, 7-iodo-7-deazaadenosine serves as a key intermediate for these reactions. whiterose.ac.uk The Suzuki-Miyaura cross-coupling of 7-iodo-7-deazaadenine nucleosides with diarylacetylene boronate esters has been used to synthesize 7-diarylacetylene-7-deazadenosine nucleosides with good to excellent yields. whiterose.ac.uk These modified nucleosides have shown promising fluorescence properties. whiterose.ac.uk
Furthermore, the introduction of an ethynyl (B1212043) group at the 7-position has been explored. For example, 7-deaza-7-ethynyl-2'-C-methyladenosine has been synthesized and its triphosphate form was found to be an efficient chain terminator of the HCV NS5b polymerase. nih.gov
| Reaction Type | Substituent Introduced | Key Intermediate | Significance |
| Suzuki-Miyaura Coupling | Diarylacetylene | 7-Iodo-7-deazaadenine nucleosides | Produces fluorescent nucleosides. whiterose.ac.uk |
| Sonogashira Coupling | Alkynyl groups | 7-Iodo-7-deazaadenosine | Creates analogs with antiviral potential. whiterose.ac.uknih.gov |
Modifications at the Amino Group (C6) and N1 Position
Modifications at the C6 amino group and the N1 position of the deazapurine ring are also synthetically important. The amino group at C6 can be converted to other functionalities, such as a hydroxyl group, to yield 7-deazainosine (B1664705) derivatives. tandfonline.comheteroletters.org This conversion can be achieved through diazotization followed by hydrolysis.
Bioisosteric replacement of the exocyclic amino group of this compound with a methyl group has led to the synthesis of 7-deaza-6-methyl-9-β-D-ribofuranosylpurine, a potent inhibitor of poliovirus and dengue virus replication. nih.govnih.gov This highlights how subtle changes to the nucleobase can confer significant antiviral effects. nih.gov
| Position | Modification | Resulting Compound | Biological Relevance |
| C6 | Conversion of amino to hydroxyl | 7-Deazainosine derivatives | Antiviral activity. tandfonline.comheteroletters.org |
| C6 | Replacement of amino with methyl | 7-Deaza-6-methyl-9-β-D-ribofuranosylpurine | Potent antiviral agent. nih.govnih.gov |
Halogenation and Subsequent Functionalization
Halogenation of the deazapurine ring provides versatile intermediates for further functionalization. researchgate.net The introduction of a halogen, such as iodine or bromine, at position 7 creates a reactive site for various cross-coupling reactions. researchgate.netresearchgate.net For example, 7-iodo-7-deazaadenosine is a common precursor for introducing a wide range of substituents at the 7-position. biosynth.com
Similarly, halogenation at other positions, such as C2 and C6, allows for the synthesis of disubstituted 7-deazapurine nucleosides. d-nb.info For instance, 2,6-dichloro-7-deazapurine can undergo chemoselective Suzuki cross-coupling reactions, with preferential reactivity at the C6 position, to introduce aryl groups. d-nb.info Subsequent reactions can then be performed at the C2 position to generate 2,6-disubstituted analogs. d-nb.info
Modifications of the Ribose Moiety
Altering the ribose sugar of this compound is another key strategy to develop new analogs with improved properties. These modifications can influence the nucleoside's conformation, stability, and its ability to be phosphorylated by cellular kinases.
Alterations at the 2' and 3' Positions (e.g., Deoxy, Fluoro)
Modifications at the 2' and 3' positions of the ribose ring are frequently explored. The synthesis of 2'-deoxy analogs, such as 2'-deoxy-7-deazadenosine, is of interest for their potential incorporation into DNA. trilinkbiotech.com
The introduction of a fluorine atom at the 2' position, often in combination with a methyl group, has been a successful strategy in the development of antiviral agents. nih.govnih.gov For example, 7-deaza-7-ethynyl-2'-deoxy-2'-fluoro-2'-C-methyladenosine has been synthesized and its triphosphate was shown to be a potent inhibitor of the HCV NS5b polymerase. nih.gov The 2'-fluoro substitution can increase the stability of the glycosidic bond. mdpi.com
A bacterial glycosyltransferase has been shown to catalyze the 3'-O-glucosylation of tubercidin (B1682034) (this compound). worktribe.comresearchgate.net
| Position | Modification | Example Compound | Significance |
| 2' | Deoxy | 2'-Deoxy-7-deazadenosine | Potential for DNA incorporation. trilinkbiotech.com |
| 2' | Fluoro, Methyl | 7-Deaza-7-ethynyl-2'-deoxy-2'-fluoro-2'-C-methyladenosine | Potent antiviral activity. nih.gov |
| 3' | O-glucosylation | 3'-O-glucosyl-tubercidin | Enzymatic modification. worktribe.com |
Phosphorylation Strategies (e.g., Mono-, Di-, Triphosphates)
For this compound and its analogs to be biologically active as, for example, polymerase inhibitors, they must be converted to their corresponding 5'-mono-, di-, and triphosphate forms within the cell. The synthesis of these phosphorylated derivatives is therefore a critical area of research.
Chemical phosphorylation methods are commonly employed to produce these metabolites for in vitro studies. These methods often involve the use of phosphorylating agents like phosphorus oxychloride or various phosphoramidite (B1245037) reagents.
Enzymatic phosphorylation is also a key consideration. Tubercidin can be phosphorylated intracellularly to its triphosphate form. nih.gov Studies have shown that tubercidin 5'-diphosphate (TuDP) can be phosphorylated to tubercidin 5'-triphosphate (TuTP) by mitochondrial phosphotransferases. nih.gov However, the efficiency of phosphorylation can be a limiting factor for the activity of some analogs. For instance, some 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleoside analogs showed a lack of anti-HCV activity because their 5'-triphosphates were not formed at significant levels in cells. nih.gov To overcome this, prodrug approaches, such as the synthesis of phosphoramidate (B1195095) prodrugs, have been investigated to improve the intracellular delivery of the monophosphate. nih.govnih.gov
| Phosphate (B84403) Form | Synthetic Approach | Key Findings |
| Monophosphate | Chemical synthesis, Prodrugs (e.g., phosphoramidates) | Prodrugs aim to improve intracellular delivery. nih.govnih.gov |
| Diphosphate (B83284) | Chemical synthesis, Enzymatic phosphorylation of monophosphate | TuDP is a substrate for mitochondrial phosphotransferases. nih.gov |
| Triphosphate | Chemical synthesis, Enzymatic phosphorylation of diphosphate | The active form for many biological activities, such as polymerase inhibition. nih.govnih.gov |
Modifications of the 5'-Hydroxyl Group
The 5'-hydroxyl group of this compound is a key site for modifications to create analogues with diverse properties. These modifications are often crucial for developing prodrugs with improved cellular uptake or for attaching probes for biological studies. nih.gov
One common strategy involves the methylation of the 5'-hydroxyl group. For example, in the synthesis of a 6-methyl-7-deaza analogue of adenosine (B11128), the 5'-hydroxyl group was methylated after protection of the 2' and 3'-hydroxyls as an acetonide. This modification, however, led to the elimination of antiviral activity, suggesting that intracellular phosphorylation at the 5'-position is necessary for the compound's biological effect. nih.gov
Another significant modification is phosphorylation, which is often a prerequisite for biological activity. nih.gov The 5'-hydroxyl group can be phosphorylated using methods like the one described by Yoshikawa et al. to yield the 5'-monophosphate. researchgate.net This can be further converted to the 5'-triphosphate, which can then be incorporated into nucleic acids by polymerases. nih.govwhiterose.ac.uk For instance, the 5'-triphosphate of a 7-deaza-6-methyl-9-β-D-ribofuranosylpurine analogue was synthesized and shown to be an efficient substrate for poliovirus RNA-dependent RNA polymerase. nih.gov
Furthermore, the 5'-hydroxyl group can be a point of attachment for other moieties. For example, 5'-Deoxy-5-iodotubercidin has been synthesized from tubercidin in a multi-step process, highlighting the possibility of introducing halogens at this position. heteroletters.org
Table 1: Examples of 5'-Hydroxyl Group Modifications in this compound Analogues
| Starting Compound | Modification | Reagents/Method | Resulting Compound | Reference |
| 6-methyl-7-deaza-9-β-D-ribofuranosylpurine | Methylation | Acetonide protection, Sodium hydride, Methylation | 5'-O-methyl-6-methyl-7-deaza-9-β-D-ribofuranosylpurine | nih.gov |
| 7-Deazaadenosine (Tubercidin) | Phosphorylation | Yoshikawa et al. method | 7-Deazaadenosine-5'-monophosphate | researchgate.net |
| 7-Deazaadenosine (Tubercidin) | Iodination | Multi-step synthesis | 5'-Deoxy-5-iodotubercidin | heteroletters.org |
Conjugation Chemistry for Probe Development
The development of chemical probes based on this compound is essential for studying its biological targets and mechanisms of action. nih.gov Conjugation chemistry plays a pivotal role in attaching various functional groups, such as fluorophores, quenchers, and photoaffinity tags, to the this compound scaffold. nih.govresearchgate.net
A common strategy involves introducing a reactive handle onto the 7-deazapurine core, which can then be used for conjugation. For example, an aminopropynyl group can be attached to the 7-position of this compound. This linker can then be used to covalently attach a fluorophore via amide chemistry. whiterose.ac.uk Similarly, a squaramate group, which is reactive towards primary amines, has been attached to the 7-position of 7-deazaadenosine through an aminopropargyl linker to create reactive RNA probes.
Suzuki-Miyaura cross-coupling is another powerful tool used in this context. Diarylacetylene boronate esters have been coupled to 7-iodo-7-deazaadenine nucleosides in good to excellent yields. whiterose.ac.uk The resulting modified nucleosides exhibit promising fluorescence properties. whiterose.ac.uk
For the development of activity-based probes, photoaffinity tags like diazirines are employed. rsc.org These probes can be used to covalently label interacting proteins upon photoactivation, aiding in the identification of target enzymes. rsc.org The synthesis of these probes often involves incorporating a thioacyllysine "warhead," a photoaffinity group, and a bioorthogonal handle like a terminal alkyne for "click" chemistry. nih.gov
Table 2: Conjugation Strategies for this compound-Based Probes
| This compound Analogue | Functional Group Attached | Linker | Conjugation Chemistry | Application | Reference |
| This compound | Fluorophore with PEG tether | Aminopropynyl group | Amide chemistry | Fluorescent nucleoside for DNA incorporation | whiterose.ac.uk |
| 7-Deazaadenosine | Squaramate | Aminopropargyl linker | - | Reactive RNA probes for bioconjugation | |
| 7-Iodo-7-deazaadenine nucleoside | Diarylacetylene | - | Suzuki-Miyaura cross-coupling | Fluorescent nucleoside probes | whiterose.ac.uk |
| This compound | Methyl red quencher | - | - | FRET Scorpion primers | researchgate.net |
Enzymatic and Chemoenzymatic Synthesis of this compound and its Analogues
Enzymatic and chemoenzymatic methods offer powerful alternatives to purely chemical syntheses, often providing high stereoselectivity and milder reaction conditions. nih.govacademie-sciences.fr These approaches are increasingly utilized for the production of this compound and its derivatives.
Enzymes Involved in Nucleoside Synthesis and Transformation
Several classes of enzymes are pivotal in the synthesis and transformation of nucleosides. Nucleoside phosphorylases (NPs) catalyze the reversible phosphorolysis of the N-glycosidic bond. mdpi.com Purine (B94841) nucleoside phosphorylase (PNP) is particularly useful due to its broad substrate specificity, accepting various modified purine bases. mdpi.comwikipedia.org
Nucleoside kinases are essential for the phosphorylation of nucleosides to their active mono-, di-, and triphosphate forms. nih.govnih.gov Adenosine kinase (ADK), for example, phosphorylates adenosine and its analogues at the 5'-hydroxyl group. biorxiv.org
Glycosyltransferases (GTs) are enzymes that transfer sugar moieties. A nucleoside-specific 3'-O-glycosyltransferase, AvpGT, from Streptomyces sp. AVP053U2 has been shown to catalyze the 3'-O-glucosylation of tubercidin. rsc.orgresearchgate.net
Other enzymes like ADP-ribosyl cyclase from Aplysia are used in the synthesis of cyclic analogues, such as 7-deaza cyclic adenosine 5'-diphosphate ribose (cADPR) analogues. researchgate.net
Substrate Specificity of Nucleoside Phosphorylases and Kinases for this compound Precursors
The substrate specificity of enzymes is a critical factor in chemoenzymatic synthesis. E. coli purine nucleoside phosphorylase (PNP) has been shown to accept a range of 7-deazapurine and 8-aza-7-deazapurine bases as substrates for transglycosylation reactions. mdpi.commdpi.comseela.net For instance, 8-aza-7-deazapurines showed satisfactory substrate activity in the enzymatic synthesis of their 2'-deoxy-β-D-ribonucleosides. seela.net However, the efficiency can be affected by the solubility of the base. researchgate.net A tricyclic derivative of tubercidin was found to be an effective inhibitor of E. coli PNP but not the mammalian enzyme. mdpi.com
T7 RNA polymerase can incorporate 7-substituted 7-deazapurine nucleotides into RNA, demonstrating its tolerance for modifications on the purine ring. acs.org Adenosine kinases from various plant sources can phosphorylate adenosine-derived analogs, including cytokinin ribosides, at the 5'-hydroxyl group. biorxiv.org
The 5´-deoxy-5´-methylthioadenosine phosphorylase (MTAP) from Schistosoma mansoni has been shown to bind tubercidin in its active site, indicating that this compound analogues can be substrates or inhibitors for this class of enzymes as well. plos.org
Biocatalytic Approaches for Stereoselective Derivatization
Biocatalysis provides elegant solutions for the stereoselective derivatization of nucleosides. rsc.org A prime example is the use of glycosyltransferases for regioselective glycosylation. The enzyme AvpGT from Streptomyces sp. AVP053U2 specifically glucosylates tubercidin at the 3'-hydroxyl position, yielding 3'-O-β-glucosyl-tubercidin. researchgate.networktribe.com This highlights the potential of biocatalysis to achieve selective modifications that would be challenging through traditional chemical methods.
Enzymatic transglycosylation using PNP is another powerful biocatalytic method for producing nucleoside analogues with high stereoselectivity, typically yielding the desired β-anomer. mdpi.com This approach has been successfully applied to the synthesis of fleximer analogues of 8-aza-7-deazaadenine ribonucleosides. mdpi.com
Hybrid chemoenzymatic strategies combine the strengths of both chemical synthesis and biocatalysis. nih.gov For example, a chemical synthesis can be used to prepare a modified nucleobase, which is then enzymatically glycosylated to form the final nucleoside analogue. mdpi.com This approach has been used for the synthesis of 8-aza-7-deazainosine fleximers, where chemical and chemoenzymatic routes were compared. mdpi.com Biocatalytic methods are also central to the synthesis of chiral building blocks that can be further elaborated into complex molecules. rsc.orgnih.gov
Mechanistic Elucidation of Biological Actions of 7 Deazadenosine
Interaction with Nucleoside-Metabolizing Enzymes
Substrate Recognition and Phosphorylation by Adenosine (B11128) Kinase
7-Deazadenosine, also known as Tubercidin (B1682034), is recognized as a substrate by adenosine kinases (AdK) from various organisms. wikipedia.org AdK is a crucial enzyme that catalyzes the transfer of a gamma-phosphate group from ATP to adenosine, forming adenosine monophosphate (AMP). wikipedia.org This process is a key part of the purine (B94841) salvage pathway, allowing cells to recycle purine bases.
The ability of this compound to be phosphorylated by AdK is a critical step in its biological activity. For instance, in the parasite Toxoplasma gondii, adenosine kinase is the primary route for adenosine metabolism, and this compound serves as an excellent ligand for this enzyme. nih.gov Analogs of this compound, such as 7-deaza-6-benzylthioinosine, are metabolized to their 5'-monophosphate derivatives, indicating they are substrates for T. gondii adenosine kinase. nih.gov This phosphorylation is essential for their selective toxicity against the parasite. nih.gov
However, the efficiency of phosphorylation can vary depending on the specific adenosine kinase and the modifications on the this compound molecule. For example, while this compound itself is a substrate, certain 7-substituted derivatives may act as inhibitors rather than substrates for adenosine kinases from Mycobacterium tuberculosis and humans. nih.gov Studies with human adenosine kinase (hAdK) have shown that while some 7-deazaadenosine analogs are potent inhibitors, others with a 5'-hydroxyl group are poor inhibitors, suggesting they might act as substrates, though this is not always the primary interaction. nih.gov In fact, tubercidin is listed as a known substrate for AdK. wikipedia.org
The structural basis for this interaction has been investigated. In Mycobacterium tuberculosis AdK, inhibitors based on 7-deazaadenosine can bind to both the adenosine and ATP binding sites, which helps to explain their lack of phosphorylation. nih.gov The conformation of the ribose sugar also plays a role in how these analogs interact with the active site of human adenosine kinase. nih.gov
Interactive Data Table: Adenosine Kinase Substrate and Inhibition Data
| Compound | Organism/Enzyme | Activity | IC50/Kcat | Reference |
| This compound (Tubercidin) | Toxoplasma gondii Adenosine Kinase | Excellent Ligand/Substrate | Not specified | nih.gov |
| 7-Deaza-6-benzylthioinosine analogues | Toxoplasma gondii Adenosine Kinase | Substrate | IC50 = 4.6 µM - 5.3 µM | nih.gov |
| 7-ethynyl-7-deazaadenosine | Mycobacterium tuberculosis & Human Adenosine Kinase | Inhibitor | Not specified | nih.gov |
| 7-iodo-7-deazaadenosine (5-IT) | Human Adenosine Kinase | Inhibitor | Not specified | nih.gov |
| This compound (Tubercidin) | General Adenosine Kinase | Substrate | Not specified | wikipedia.org |
Interactions with Nucleoside Phosphorylases and Deaminases
This compound's interaction with nucleoside phosphorylases and deaminases is marked by resistance to cleavage, a property that contributes to its biological persistence and potency. Unlike adenosine, which is readily metabolized by adenosine deaminase and purine nucleoside phosphorylase (PNP), the 7-deaza modification in tubercidin renders it inert to these enzymes. nih.govwikipedia.org
Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway that reversibly cleaves the glycosidic bond of purine nucleosides to form the respective purine base and ribose-1-phosphate. wikipedia.orgmdpi.com While adenosine itself is a poor substrate for PNP and is typically deaminated to inosine (B1671953) first, this compound is known to be an inhibitor of bacterial PNPs, such as the one from E. coli. mdpi.combasicmedicalkey.com However, it can act as a substrate for some thermostable bacterial PNPs at elevated temperatures. mdpi.com A derivative, 1,N6-etheno-tubercidine, acts as a competitive inhibitor of E. coli PNP. mdpi.com In contrast, this compound does not inhibit the mammalian form of the enzyme. mdpi.com
In the parasite Schistosoma mansoni, which lacks a dedicated adenosine phosphorylase, the 5´-deoxy-5´-methylthioadenosine phosphorylase (MTAP) is capable of using adenosine as a substrate. plos.org Tubercidin has been shown to be a potent agent against S. mansoni and an inhibitor of this adenosine phosphorylase activity. plos.org
The resistance of this compound to deamination by adenosine deaminase is a significant factor in its mechanism of action. This lack of deamination prevents its conversion to 7-deazainosine (B1664705) and subsequent breakdown, allowing it to accumulate in cells and exert its effects. nih.gov
Incorporation into Nucleic Acids
Substrate Activity for DNA and RNA Polymerases
The triphosphate form of this compound, 7-deaza-dATP, serves as a substrate for various DNA and RNA polymerases. B-family DNA polymerases, in particular, often show a greater tolerance for modified purines like 7-deazapurines. uni-konstanz.de
In the context of DNA synthesis, 7-deaza-dGTP, a related compound, is readily used by most DNA polymerases, including Taq DNA polymerase. roche.com This analog is particularly useful in sequencing GC-rich DNA regions as it helps to overcome gel electrophoresis compressions. roche.com Studies on 7-substituted 7-deazaadenine 2'-deoxyribonucleoside triphosphates have revealed that they can be more efficient substrates for DNA polymerases than the natural dATP. nih.gov This increased efficiency is attributed to a higher affinity for the enzyme's active site. nih.govnih.gov The broader acceptance of 7-deaza modified purines by B-family DNA polymerases like KOD DNA polymerase is partly due to the B-form DNA structure within the polymerase, which provides more space in the major groove to accommodate such modifications. uni-konstanz.de
For RNA synthesis, the story is more complex. While the triphosphate of a 7-deaza-adenosine analog can be a potent inhibitor of the HCV RNA-dependent RNA polymerase (RdRp), its incorporation efficiency can be variable. nih.govnih.gov For instance, the inclusion of a 7-deaza modification in 2′-C-methyl-adenosine triphosphate significantly boosts its inhibitory power against HCV RdRp. nih.gov However, a study on cap analogs containing 7-deazaguanosine (B17050) found that these were not substrates for T7 or SP6 RNA polymerases, highlighting the importance of the N7-position of guanosine (B1672433) for recognition by these specific polymerases. nih.gov The use of 7-deaza-GTP in transcription with T7 RNA polymerase has been shown to prevent the formation of G-quadruplex structures in the nascent RNA. researchgate.net
Influence on RNA Transcription and Maturation
The substitution of nitrogen at the 7-position of the purine ring with a carbon-hydrogen group in this compound introduces subtle yet significant alterations to the molecule's electronic and steric properties, which in turn influence its behavior as a substrate in RNA transcription and its impact on subsequent RNA maturation processes.
During transcription, RNA polymerases catalyze the incorporation of ribonucleotides into a growing RNA chain. This compound, in its triphosphate form (7-deaza-ATP), can be utilized as a substrate by RNA polymerases. However, the efficiency of its incorporation and the fidelity of the process can be altered compared to its natural counterpart, adenosine triphosphate (ATP). For instance, the absence of the N7 nitrogen, a key hydrogen bond acceptor in the major groove of the DNA-RNA hybrid, can affect the interactions between the incoming nucleotide, the DNA template, and the polymerase active site. This can lead to variations in transcription rates and potentially increase the likelihood of transcriptional errors.
Once incorporated into an RNA transcript, this compound can significantly affect RNA maturation events such as splicing and polyadenylation. N6-methyladenosine (m⁶A) is a critical modification in eukaryotic mRNA that influences multiple stages of RNA processing. biorxiv.org The presence of this compound can interfere with the enzymatic machinery responsible for these modifications. For example, the writer complex that adds the m⁶A mark co-transcriptionally might exhibit altered recognition or activity on a substrate containing this compound. biorxiv.org This interference can lead to aberrant splicing patterns, as the spliceosome's recognition of splice sites can be sensitive to the local RNA structure and modifications. biorxiv.org Furthermore, processes like polyadenylation and the nuclear export of mRNA, which are also influenced by RNA modifications, may be delayed or rendered less efficient by the presence of this analog. researchgate.net
| Process | Effect of this compound Incorporation | Research Findings |
| RNA Transcription | Can be incorporated by RNA polymerases. nih.gov | May alter transcription rates and fidelity due to modified interactions in the polymerase active site. |
| RNA Splicing | Can interfere with normal splicing patterns. biorxiv.org | The absence of N7 can affect the recognition of splice sites by the spliceosome, potentially leading to alternative splicing. biorxiv.org |
| RNA Methylation (m⁶A) | May inhibit or alter m⁶A modification. biorxiv.org | Can disrupt the function of the m⁶A writer complex, affecting downstream processes like nuclear export and translation. biorxiv.orgresearchgate.net |
| Nuclear Export | Can cause delays in mRNA export from the nucleus. researchgate.net | Inhibition of methylation is associated with the nuclear retention of RNA. researchgate.net |
Conformational Changes Induced in DNA/RNA by this compound Incorporation
The incorporation of this compound into DNA or RNA strands induces distinct conformational changes that can alter the structure and stability of the nucleic acid duplex. The primary cause of these changes is the replacement of the N7 nitrogen atom with a C7-H group, which eliminates a key hydrogen bond acceptor site in the major groove of the double helix. whiterose.ac.uk
In a standard Watson-Crick base pair, the N7 atom of adenosine does not participate in the hydrogen bonding with thymine (B56734) or uracil. However, it plays a crucial role in forming tertiary interactions and in the binding of proteins and metal ions that recognize the major groove. Its absence in this compound alters the electronic distribution and steric profile of the major groove. whiterose.ac.uk
| Parameter | Impact of this compound Incorporation | Key Observations |
| Major Groove | Alters the electronic and steric properties. | The C7-H group replaces the N7 nitrogen, removing a hydrogen bond acceptor site. whiterose.ac.uk |
| Duplex Stability | Generally maintains high stability, but can be context-dependent. whiterose.ac.ukoup.com | While often stable, a slight destabilizing effect has been observed in certain RNA hairpin structures. oup.com |
| Base Pairing | Does not directly interfere with Watson-Crick hydrogen bonds. whiterose.ac.uk | The modification is in the major groove, away from the base-pairing face. whiterose.ac.uk |
| Sugar Conformation | Can favor an S-type (C2'-endo) sugar pucker in solution. researchgate.net | This conformation is characteristic of B-form DNA but can be found in flexible RNA regions. |
| Overall Conformation | Can induce subtle changes in helical parameters of A-form and B-form helices. nih.gov | Affects base stacking and local geometry of the nucleic acid strand. |
Modulation of Cellular Signaling Pathways
Interference with Adenosine Receptor Signaling (A1, A2A, A2B, A3)
This compound and its analogs can interact with the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in a multitude of physiological processes. The affinity and efficacy of this compound at these receptors are determined by the structural modification in the purine ring. The absence of the N7 nitrogen can alter the binding pocket interactions compared to the endogenous ligand, adenosine.
Research has demonstrated that certain derivatives of this compound exhibit selectivity for specific adenosine receptor subtypes. For example, some this compound compounds show a higher binding affinity for the A2A adenosine receptor over other subtypes. researchgate.net The interaction can be that of an agonist, stimulating the receptor and initiating downstream signaling, or an antagonist, blocking the receptor and preventing its activation by adenosine. This modulation of adenosine receptor signaling is a key mechanism through which this compound can exert its biological effects, influencing everything from cardiovascular function to inflammatory responses. researchgate.netfrontiersin.org For instance, activation of A2A receptors can lead to vasodilation and immunosuppression, while A1 receptor activation is often associated with a decrease in heart rate. youtube.com
| Receptor Subtype | Interaction with this compound Analogs | Reported Affinity (Ki values) |
| A1 Receptor | Can act as a ligand, with varying affinity depending on other modifications. | A 2-(1-hexyn-1-yl)adenosine analog showed a Ki of 126.5 nM. researchgate.net |
| A2A Receptor | Often shows selective binding and can act as a potent ligand. researchgate.net | The same 2-(1-hexyn-1-yl)adenosine analog had a Ki of 2.8 nM, indicating high affinity. researchgate.net |
| A2B Receptor | Binding affinity is generally lower compared to A2A receptors. | Specific Ki values for this compound are less commonly reported for this subtype. |
| A3 Receptor | Can interact, but often with lower affinity than A1 and A2A receptors. | Generally requires higher concentrations for significant binding or activation. |
Effects on Protein Kinase Activities (e.g., PKA, MAPK pathways)
The cellular effects of this compound are also mediated through its influence on the activity of various protein kinases, which are central to signal transduction. Two major kinase cascades affected are the Protein Kinase A (PKA) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
The PKA pathway is intrinsically linked to adenosine receptor signaling, as the canonical pathway for A2A and A2B receptor activation involves the stimulation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of PKA. youtube.com By acting as an agonist at these receptors, this compound can trigger this cascade. PKA, in turn, phosphorylates a wide array of substrate proteins, regulating processes such as gene expression, metabolism, and cell growth. frontiersin.org
Conversely, signaling through the A1 and A3 receptors typically inhibits adenylyl cyclase, leading to decreased cAMP and PKA activity. youtube.com Therefore, the net effect of this compound on PKA activity depends on its relative affinity and efficacy at the different adenosine receptor subtypes expressed in a given cell type.
The MAPK pathways, including the ERK, JNK, and p38 cascades, are critical regulators of cellular responses to external stimuli, controlling proliferation, differentiation, and stress responses. sandiego.edu There is significant crosstalk between the PKA and MAPK pathways. biorxiv.orgresearchgate.net PKA can both positively and negatively regulate MAPK signaling depending on the cellular context. biorxiv.org For example, in some cells, PKA activation can inhibit the ERK pathway. biorxiv.org By modulating PKA activity, this compound can indirectly influence the phosphorylation status and activity of key components of the MAPK cascades, thereby affecting fundamental cellular decisions. researchgate.net
| Signaling Pathway | Modulation by this compound | Downstream Consequences |
| Protein Kinase A (PKA) | Can be activated or inhibited depending on the adenosine receptor subtype engaged. youtube.comfrontiersin.org | Affects gene transcription, metabolism, and crosstalk with other signaling pathways. frontiersin.orgbiorxiv.org |
| MAPK/ERK Pathway | Can be indirectly modulated, often via PKA-mediated crosstalk. sandiego.edubiorxiv.org | Influences cell proliferation, differentiation, and survival. sandiego.edu |
| MAPK/JNK & p38 Pathways | Can be activated by cellular stress signals potentially influenced by this compound's metabolic effects. sandiego.edu | Regulates responses to stress, inflammation, and apoptosis. sandiego.edu |
Regulation of Cell Cycle Checkpoints and Apoptotic Pathways
This compound can exert profound effects on cell fate by modulating the machinery that governs the cell cycle and programmed cell death (apoptosis). These two processes are often tightly linked, with many of the same molecules playing roles in both proliferation and death. nih.govscispace.com
The progression of the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs), which are in turn regulated by cyclins and CDK inhibitors. oncotarget.com Research indicates that interference with cellular processes by compounds like this compound can lead to the activation of cell cycle checkpoints. This can result in cell cycle arrest, a state where the cell halts its progression through phases like G1, S, or G2/M, often to repair damage or in response to anti-proliferative signals. oncotarget.com This arrest can be mediated by the upregulation of CDK inhibitors such as p21WAF1/CIP1 and p27KIP1, which can be induced by tumor suppressor proteins like p53. oncotarget.com
When cellular stress or damage induced by a compound is too severe to be resolved, the cell may trigger apoptosis. nih.gov this compound can influence this process by altering the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. scispace.comoncotarget.com The manipulation of signaling pathways, such as the MAPK or PKA pathways, can also feed into the apoptotic machinery, leading to the activation of caspases, the executioner enzymes of apoptosis. frontiersin.org The decision between cell cycle arrest and apoptosis is a critical cellular response to the perturbations caused by this compound. nih.gov
| Cellular Process | Effect of this compound | Key Molecular Players Involved |
| Cell Cycle Progression | Can induce cell cycle arrest, often at the G1/S or G2/M transitions. oncotarget.com | Cyclins, Cyclin-Dependent Kinases (CDKs), p53, p21WAF1/CIP1, p27KIP1. oncotarget.com |
| Apoptosis | Can induce or sensitize cells to apoptosis. nih.govfrontiersin.org | Caspases, Bcl-2 family proteins (Bax, Bcl-2), p53. scispace.comoncotarget.com |
| Cellular Decision | Influences the balance between cell survival, arrest, and programmed cell death. nih.gov | The outcome depends on the cell type and the specific signaling pathways activated or inhibited. frontiersin.org |
Cellular Uptake and Intracellular Trafficking Mechanisms
The biological activity of this compound is contingent upon its ability to cross the cell membrane and reach its intracellular targets. As a nucleoside analog, its uptake is generally mediated by specialized membrane proteins known as nucleoside transporters. These transporters facilitate the entry of natural nucleosides and many of their analogs into the cytoplasm.
Once inside the cell, this compound undergoes metabolic activation, primarily through phosphorylation by cellular kinases, to its monophosphate, diphosphate (B83284), and ultimately its active triphosphate form (7-deaza-ATP). This phosphorylation is a critical step, as the triphosphate is the form that can be incorporated into nascent RNA during transcription or compete with ATP for binding to other enzymes.
The intracellular trafficking of this compound and its phosphorylated derivatives is directed by the needs of the cell. 7-deaza-ATP will be transported into the nucleus to participate in transcription. The efficiency of uptake and subsequent metabolic activation can vary significantly between different cell types, depending on the expression levels of the relevant transporters and kinases. This differential metabolism is a key determinant of the compound's cell-specific effects. Recent studies on other modified nucleotides have highlighted that active, energy-dependent processes can be involved in the uptake and trafficking of these molecules within vesicles inside the cell. nih.govnih.gov While specific data for this compound is part of a broader understanding of nucleoside analog transport, it is plausible that similar mechanisms apply.
| Process | Mechanism | Key Factors |
| Cellular Uptake | Facilitated diffusion via nucleoside transporters. | Expression levels of equilibrative and concentrative nucleoside transporters (ENTs and CNTs). |
| Intracellular Activation | Sequential phosphorylation to mono-, di-, and triphosphate forms. | Activity of cellular nucleoside and nucleotide kinases. |
| Intracellular Trafficking | Movement between cytoplasm and nucleus. | Nuclear import mechanisms for the triphosphate form; localization of metabolic enzymes. nih.govnih.gov |
| Efflux | Potential removal from the cell by efflux transporters. | Activity of transporters like the ATP-binding cassette (ABC) family. |
Structure Activity Relationships Sar of 7 Deazadenosine Analogues
Systematic Modifications on the Deazapurine Nucleobase
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) ring system offers multiple positions for substitution, allowing for a detailed exploration of its interaction with biological targets.
The replacement of the N7 atom of adenosine (B11128) with a carbon atom opens up position 7 for substitution, a key site for modulating biological activity. Studies on a range of 7-substituted 7-deazaadenosine ribonucleosides have demonstrated that modifications at this position directly influence antiviral and antiparasitic properties.
For instance, a series of 7-deazaadenine ribonucleosides bearing various substituents at the C7 position were evaluated for activity against several RNA viruses, including Dengue, Zika, and SARS-CoV-2. nih.gov The corresponding 5'-O-triphosphates of these analogues were found to inhibit viral RNA-dependent RNA polymerases. nih.gov The nature of the C7 substituent was critical for cellular activity and toxicity. Analogues with small groups like ethynyl (B1212043) or certain small hetaryls displayed potent (sub)micromolar antiviral activity but were accompanied by significant cytotoxicity. nih.gov Conversely, introducing bulkier heterocycles at C7 resulted in compounds that retained antiviral activity but were less toxic. nih.gov
In the context of antiparasitic agents, 7-substituted tubercidin (B1682034) analogues have shown promise. Phenyl-substituted derivatives, in particular, exhibited high in vitro potency against Trypanosoma cruzi, the causative agent of Chagas' disease. uantwerpen.beugent.be This highlights the potential for C7-aryl substitutions to enhance activity against specific pathogens. Similarly, the natural biosynthesis of nucleic acids involves complex modifications at the C7 position of 7-deazaguanine, such as the formation of 2′-deoxy-7-cyano- and 2′-deoxy-7-amido-7-deazaguanosine (dPreQ0 and dADG), underscoring the biological relevance of this position. nih.gov
Interestingly, for some enzymes, the C7 position is not a primary point of interaction. In studies with Toxoplasma gondii adenosine kinase, the absence of the nitrogen at position 7 did not appear to be a critical structural detriment, suggesting that for this particular target, modifications at other positions might be more influential. nih.gov
Table 1: Effect of C7 Substituents on Antiviral Activity of 7-Deazadenosine Analogues Data synthesized from research on RNA viruses. nih.gov
| C7 Substituent Type | Antiviral Activity | Cytotoxicity |
|---|---|---|
| Ethynyl | High (sub)micromolar | Significant |
| Small Hetaryls | High (sub)micromolar | Significant |
| Bulky Heterocycles | Moderate to High | Reduced |
The exocyclic amino group at the C6 position is a crucial hydrogen-bonding moiety for canonical base pairing and for interactions with many enzyme active sites. Modifications at this position can therefore have a profound impact on target binding.
Research on 7-deaza-6-benzylthioinosine analogues as inhibitors of Toxoplasma gondii adenosine kinase provides a clear example of SAR at this position. nih.gov The study revealed that the position of substituents on the benzyl (B1604629) ring was key to binding affinity. Single substitutions at the para or meta positions of the benzyl group enhanced binding, whereas substitutions at the ortho position resulted in a loss of affinity. nih.gov This suggests specific spatial constraints within the hydrophobic binding pocket of the enzyme. The most potent compounds identified were 7-deaza-p-cyano-6-benzylthioinosine and 7-deaza-p-methoxy-6-benzylthioinosine, with IC₅₀ values of 5.3 µM and 4.6 µM, respectively. nih.gov
In a different biological context, the role of the C6-amino group was explored in hammerhead ribozyme activity. Here, it was found that the N6 functionality had only a modest impact on the cleavage activity, indicating that for this specific RNA-catalyzed reaction, other interactions are more dominant. oup.com Further studies on 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines showed potent activity against Staphylococcus aureus, with the activity being highly dependent on the substitution pattern on the 6-aryl unit, again demonstrating the importance of this position for modulating biological effects. researchgate.net
Table 2: SAR of C6-Benzylthio Group in 7-Deazainosine (B1664705) Analogues against T. gondii Adenosine Kinase Data from a study on T. gondii adenosine kinase inhibitors. nih.gov
| Substituent Position on Benzyl Ring | Effect on Binding Affinity | Example Potent Compound | IC₅₀ (µM) |
|---|---|---|---|
| para | Enhanced | 7-deaza-p-methoxy-6-benzylthioinosine | 4.6 |
| meta | Enhanced | 7-deaza-m-methoxy-6-benzylthioinosine | Data not specified |
Isomeric analogues of this compound, where a carbon atom replaces a nitrogen at other positions in the purine (B94841) ring, exhibit distinct properties. These "aza-analogues" help to probe the specific roles of each nitrogen atom in molecular recognition.
Comparing 7-deazapurines with 3-deazapurines reveals significant differences. The replacement of N3 with a carbon atom (to give 3-deazaadenosine (B1664127) or 3-deazaguanosine) is substantially more destabilizing to RNA duplexes than the corresponding N7 replacement. oup.com This highlights the critical role of the N3 position in maintaining the stability of RNA structures, likely due to its involvement in Watson-Crick hydrogen bonding.
Formycin A, an 8-aza-9-deazaadenosine, is another important analogue that has been shown to inhibit enzymes like adenosine phosphorylase and purine-nucleoside phosphorylase (PNP). mdpi.complos.org The introduction of a nitrogen at position 8 alters the electronic properties and conformation of the nucleobase, leading to its inhibitory activity. The effect of these substitutions can be highly dependent on the specific location within a larger molecule. For example, in hammerhead ribozymes, substitutions with 1-deazaadenosine, 3-deazaadenosine, and this compound at various positions resulted in different impacts on catalytic activity, underscoring the unique contribution of each nitrogen atom to the ribozyme's function. oup.com
Role of Substituents at the C6-Amino Group on Target Binding Affinity
Structure-Activity Relationships of the Ribose Moiety
Modifications to the ribose sugar of this compound are critical for influencing its metabolic activation, mechanism of action, and ultimately, its biological efficacy.
The substituent at the 2' position of the ribose ring plays a pivotal role in determining the biological activity of nucleoside analogues. Introducing a fluorine atom at this position is a common strategy in drug design.
The synthesis of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides yielded compounds with modest activity against the Hepatitis C virus (HCV). nih.gov However, their corresponding triphosphates were potent inhibitors of the HCV polymerase. nih.gov This discrepancy suggests that the cellular activity of the parent nucleoside is limited by its inefficient conversion (phosphorylation) to the active triphosphate form. nih.gov A similar outcome was observed for 7-deaza-7-ethynyl-2'-deoxy-2'-fluoro-2'-C-methyladenosine; its triphosphate form was an effective chain terminator of the HCV NS5b polymerase, but the nucleoside itself lacked activity in cell-based assays. nih.gov This contrasts with the corresponding ribo-analogue (with a 2'-OH), which was active, further emphasizing the challenge of phosphorylation for some 2'-modified compounds. nih.gov
Generally, 2'-deoxy-2'-fluoro nucleosides have demonstrated a broad spectrum of antiviral activity against viruses such as HIV, influenza, and SARS. biosynth.com For flaviviruses, it has been noted that nucleosides with a methyl group at the 2'-C position often exhibit high activity and low cytotoxicity. jcu.cz
Table 3: Activity of 2'-Modified this compound Analogues against HCV Data synthesized from studies on HCV polymerase inhibitors. nih.govnih.gov
| Compound | Cellular Activity (Nucleoside) | Polymerase Inhibition (Triphosphate) | Limiting Factor |
|---|---|---|---|
| 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine | Modest/None | Potent | Inefficient phosphorylation |
| 7-deaza-7-ethynyl-2'-deoxy-2'-fluoro-2'-C-methyladenosine | None | Potent | Inefficient phosphorylation |
The 3'-hydroxyl group of the ribose is essential for the formation of the phosphodiester bond that extends a growing nucleic acid chain. Its absence or modification is the basis for the chain termination mechanism employed by many antiviral and anticancer nucleoside drugs.
The triphosphates of 7-substituted 7-deazaadenosines have been shown to function as chain terminators of viral RNA-dependent RNA polymerases. nih.gov Once incorporated into the growing RNA strand, they prevent the addition of the next nucleotide, thus halting replication. nih.gov
A powerful strategy has been to combine a modified 7-deazapurine base with a sugar that lacks the 3'-hydroxyl group. For example, analogues pairing a 7-substituted 7-deazapurine with the sugar from cordycepin (B1669437) (3'-deoxyadenosine) have led to compounds with promising activity against T. cruzi. uantwerpen.beugent.be This demonstrates that removing the 3'-OH group is a viable strategy for boosting antiparasitic activity in this class of compounds. ugent.be
Furthermore, replacing the 3'-hydroxyl with a 3'-fluoro group has also proven to be a successful modification. The synthesis of 3'-deoxy-3'-fluororibofuranosyl 7-deazapurine nucleosides resulted in analogues with potent activity against kinetoplastid parasites, including T. cruzi and T. brucei. researchgate.net This indicates that the 3'-fluoro substituent is a promising modification for the development of novel antiparasitic nucleosides, acting as an effective mimic of the hydroxyl group for polymerase recognition but preventing chain elongation. researchgate.net
Role of Sugar Conformation (e.g., North/South Pucker)
Research into adenosine deaminase (ADA) has shown that the enzyme preferentially binds and deaminates adenosine analogues that adopt a North (C3'-endo) sugar pucker. These N-type analogues were found to be deaminated up to 65-fold faster and bound more tightly than analogues favoring a South (C2'-endo) conformation. nih.gov Molecular modeling studies corroborated these findings, revealing that while N-type substrates form a stable complex with ADA, S-type substrates must undergo a conformational adjustment to the N-type pucker to bind effectively within the enzyme's catalytic site. nih.gov
Conversely, the sugar pucker also plays a role in the ability of viral enzymes to process these analogues. For instance, studies with HIV-1 reverse transcriptase (RT) have demonstrated that nucleosides with a preference for the North conformation at the 3'-terminus of a DNA primer are more resistant to excision by the enzyme. preprints.org This suggests that locking an analogue in the North conformation can be a strategy to evade viral resistance mechanisms. preprints.org However, the optimal conformation is not universal across all enzymes or biological contexts. Conformational analysis of certain 7-deazapurine ribonucleosides using NMR has shown a preference for the S-type conformation in solution. acs.org This highlights that the interplay between the nucleoside's intrinsic conformational preference and the specific geometric constraints of a target enzyme's active site ultimately dictates the structure-activity relationship.
| Enzyme | Preferred Conformation | Observed Effect | Reference |
|---|---|---|---|
| Adenosine Deaminase (ADA) | North (N-type / C3'-endo) | Tighter binding and up to 65-fold faster deamination compared to S-type analogues. | nih.gov |
| HIV-1 Reverse Transcriptase (RT) | North (N-type / C3'-endo) | Increased resistance to phosphorolytic excision from the 3'-terminus of DNA. | preprints.org |
| General Solution State (select 7-deazapurine ribonucleosides) | South (S-type / C2'-endo) | Preferred conformation in solution as determined by NMR analysis. | acs.org |
SAR of Phosphorylated this compound Metabolites
For this compound and its analogues to exert their primary mechanism of action as antimetabolites, they must first be anabolized within the cell to their corresponding 5'-phosphate derivatives. The conversion to monophosphate (MP), diphosphate (B83284) (DP), and ultimately triphosphate (TP) forms is mediated by host or viral kinases. This phosphorylation is a critical activation step, as the triphosphate metabolite is often the species that directly interacts with target enzymes like polymerases or kinases, competing with natural nucleoside triphosphates.
Correlation of Phosphorylation State with Enzyme Inhibition and Nucleic Acid Incorporation
The phosphorylation state of a this compound analogue directly correlates with its biological activity. The nucleoside form is primarily responsible for cellular uptake, but it is the triphosphate form that typically functions as the potent enzyme inhibitor or substrate for nucleic acid incorporation.
A clear example is seen in the development of inhibitors for the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp). The 5'-triphosphate of 7-deaza-2'-C-methyl-adenosine was found to be a potent inhibitor of the HCV RdRp. nih.gov Notably, the inclusion of the 7-deaza modification increased the inhibitory potency by 20-fold in enzyme assays compared to its adenosine counterpart, 2'-C-methyl-adenosine triphosphate. nih.gov This demonstrates that the triphosphate form is the active species and that modifications to the purine ring can enhance this activity.
Conversely, a lack of efficient phosphorylation can render an otherwise potent analogue inactive at the cellular level. Studies on certain 7-deazapurine nucleoside phosphoramidate (B1195095) prodrugs showed they had no anti-HCV activity. acs.org Cellular pharmacology studies revealed that the active 5'-triphosphates were not formed at significant levels from either the parent nucleoside or the prodrug, explaining the lack of efficacy. acs.org This underscores that efficient conversion to the triphosphate is a prerequisite for enzyme inhibition.
Once formed, the this compound triphosphate can be incorporated into growing DNA or RNA chains by polymerases. For example, this compound triphosphate can be incorporated into DNA by various DNA polymerase enzymes, acting as a chain terminator or modifying the properties of the resulting nucleic acid. mdpi.com
| Analogue | Phosphorylation State | Target Enzyme | Observed Activity | Reference |
|---|---|---|---|---|
| 7-deaza-2'-C-methyl-adenosine | 5'-Triphosphate | HCV RdRp | Potent enzyme inhibition; 20-fold more potent than the adenosine equivalent. | nih.gov |
| 7-deazapurine nucleosides | Parent Nucleoside | HCV RdRp | Inactive in cell culture due to insufficient phosphorylation to the triphosphate form. | acs.org |
| Tubercidin (this compound) | 5'-Di- and 5'-Triphosphate | Mitochondrial F1-ATPase | The phosphorylated nucleotides interact with the "tight" nucleotide binding sites of the enzyme complex. | arxiv.org |
| This compound | 5'-Triphosphate | DNA Polymerases | Incorporation into DNA chains. | mdpi.com |
Computational Approaches to SAR Analysis
Computational methods are indispensable tools for elucidating the complex structure-activity relationships of this compound analogues. These in silico techniques allow for the visualization of drug-target interactions at an atomic level, the prediction of binding affinities, and the development of models that can guide the design of new, more effective compounds.
Molecular Docking and Dynamics Simulations with Target Enzymes
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding how this compound analogues fit into the active sites of enzymes. For example, docking studies with adenosine deaminase (ADA) have shown that N-type (C3'-endo) conformers of adenosine analogues fit snugly into the active site, forming stable complexes, whereas S-type conformers must adopt a higher-energy N-type pucker to bind. nih.gov
Molecular dynamics (MD) simulations build upon docking by simulating the movements of the ligand-protein complex over time. This provides insights into the stability of binding, the role of water molecules, and conformational changes that occur upon binding. In the development of novel 7-deazapurine-isatin hybrid compounds as multi-kinase inhibitors, molecular simulations were used to investigate the binding modes with target enzymes like EGFR, Her2, VEGFR2, and CDK2. mdpi.comresearchgate.net These simulations helped to rationalize the potent inhibitory activity of lead compounds by identifying key hydrogen bonds and hydrophobic interactions within the ATP-binding site. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationships (QSAR) Modeling
QSAR modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwikipedia.org A QSAR model takes the form of an equation that correlates molecular descriptors (numerical representations of physicochemical properties) with activity. wikipedia.org
While specific 3D-QSAR models for this compound are not broadly published, the principles of SAR, which form the basis of QSAR, are widely applied. For instance, in a study of 3'-deoxy-7-deazapurine analogues against Trypanosoma brucei, a systematic exploration of modifications to the purine ring and the sugar moiety was conducted. nih.gov It was found that the purine ring only tolerated modifications at the C7 position, providing a clear SAR trend that could be used as a foundation for a QSAR model to predict the antitrypanosomal activity of new analogues. nih.gov Such models are valuable for prioritizing the synthesis of novel compounds and avoiding those predicted to have low activity.
Pharmacophore Modeling for Deazapurine Scaffolds
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. mdpi.com Pharmacophore modeling is used to identify the essential features of a series of active compounds and can be used to screen large virtual libraries for new molecules with the desired activity.
This approach has been successfully applied to the deazapurine scaffold. In the design of protein kinase inhibitors, a basic pharmacophore model was established that includes:
A pharmacophore moiety (like the deazapurine ring) that binds to the hinge region of the kinase.
A spacer or linker that interacts with the DFG (Asp-Phe-Gly) domain.
A flat heteroaromatic ring that occupies an allosteric binding region. mdpi.com
By designing hybrid molecules that incorporate these pharmacophoric features, researchers have developed novel 7-deazapurine derivatives with potent, multi-targeted kinase inhibition. mdpi.com Similarly, pharmacophore models have been generated for adenosine kinase inhibitors, a class that includes analogues of tubercidin (this compound), to guide the discovery of new anticonvulsant agents. acs.org
Pre Clinical Biological Applications and Therapeutic Conceptualization of 7 Deazadenosine Derivatives
Antiviral Potential in Model Systems
The structural modifications in 7-deazadenosine derivatives, particularly at the C7 position of the purine-like ring and on the ribose sugar, have yielded compounds with potent antiviral activity against a range of viruses. These derivatives primarily function by targeting the viral replication machinery, offering a promising avenue for the development of new antiviral therapies.
Mechanistic Basis against RNA Viruses (e.g., Flaviviridae, Coronaviridae)
The primary mechanism of action of this compound derivatives against RNA viruses, such as those in the Flaviviridae and Coronaviridae families, is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). nih.govmdpi.com After cellular uptake, these nucleoside analogs are metabolized into their active triphosphate form. mdpi.com This triphosphate metabolite then acts as a competitive inhibitor of the natural nucleotide triphosphate (e.g., ATP), competing for the active site of the viral RdRp. mdpi.comuochb.cz
Once incorporated into the nascent viral RNA strand, these analogs can disrupt further replication through several mechanisms. One key mechanism is chain termination, where the modified structure of the incorporated analog prevents the addition of subsequent nucleotides, thereby halting the elongation of the viral RNA. mdpi.com Some derivatives may induce lethal mutagenesis, where their ambiguous base-pairing properties lead to an accumulation of errors in the viral genome, ultimately resulting in non-viable viral progeny. A notable example, HNC-1664, an adenosine (B11128) analog with modifications on both the ribose and the base, has demonstrated potent, broad-spectrum antiviral activity against positive-strand coronaviruses and negative-strand arenaviruses, primarily through a noncatalytic inhibition of RNA synthesis. nih.gov
Furthermore, some this compound derivatives have been shown to modulate the host's immune response. For instance, 7-deazaguanosine (B17050) can induce the production of interferon and activate natural killer and phagocytic cells, contributing to its broad-spectrum antiviral activity against certain RNA viruses. nih.gov A derivative, 7-deaza-7-fluoro-2′-C-methyladenosine (DFMA), has shown efficacy against multiple coronaviruses by not only reducing viral loads but also mitigating the inflammatory response by lowering levels of key inflammatory mediators like CXCL1, CCL2, and IL-6. biorxiv.orgbiorxiv.org
Mechanistic Basis against DNA Viruses (e.g., Herpesviridae)
The antiviral activity of nucleoside analogs against DNA viruses, such as those belonging to the Herpesviridae family, primarily centers on the inhibition of the viral DNA polymerase. nih.govebsco.com Members of the Herpesviridae family, including Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV), encode their own DNA polymerases, which are essential for their replication and represent a key target for antiviral drugs. nih.govebsco.comfrontiersin.org
Similar to their action against RNA viruses, this compound derivatives, after being converted to their triphosphate form by host and/or viral kinases, can act as competitive inhibitors of the viral DNA polymerase. ebsco.com The incorporation of these analogs into the growing viral DNA chain can lead to chain termination, thus preventing the completion of viral genome replication. ebsco.com The selectivity of these compounds often relies on the higher affinity of the viral polymerase for the analog compared to the host cell's DNA polymerases, which minimizes toxicity to the host. ebsco.com
Inhibition of Viral Polymerases and Related Enzymes
The central mechanism for the antiviral activity of this compound derivatives is the inhibition of viral polymerases. These compounds, acting as nucleoside mimics, are processed by cellular kinases to their active triphosphate forms. mdpi.com As triphosphates, they compete with natural nucleoside triphosphates for the active site of viral RNA-dependent RNA polymerases (in RNA viruses) or DNA polymerases (in DNA viruses). nih.govnih.gov
For RNA viruses like Zika virus (ZIKV), a member of the Flaviviridae family, adenosine triphosphate analogs have been shown to efficiently inhibit the viral RdRp. uochb.cz Specifically, 2'-C-methylated nucleosides, including 7-deaza-2'-C-methyladenosine (7DMA), are potent inhibitors. uochb.cznih.govnih.gov The incorporation of these analogs into the growing RNA chain leads to the termination of RNA synthesis. mdpi.com
In the case of DNA viruses like those in the Herpesviridae family, the viral DNA polymerase is the primary target. nih.gov Antiviral agents currently used for HSV and HCMV infections all target the viral DNA polymerase. nih.gov The triphosphate forms of this compound analogs would compete with deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into the replicating viral DNA, leading to inhibition of the polymerase activity and chain termination.
Beyond polymerases, other viral enzymes involved in nucleic acid synthesis could potentially be targeted. However, the primary focus of research for this compound derivatives has been on their role as polymerase inhibitors.
Cell-based Assays and In Vitro Efficacy Studies
The antiviral potential of this compound derivatives has been extensively evaluated in various cell-based assays. These in vitro studies are crucial for determining the potency and selectivity of these compounds against specific viruses.
One such derivative, 7-deaza-7-fluoro-2′-C-methyladenosine (DFMA), demonstrated significant antiviral activity against multiple members of the Coronaviridae family. biorxiv.org In vitro analyses showed that DFMA effectively reduced the viral load in the supernatant of cells infected with murine hepatitis viruses (MHV-3 and MHV-A59) and enhanced cell viability. biorxiv.org Against SARS-CoV-2, DFMA exhibited a significant reduction in viral load, with a calculated Selectivity Index (SI) of 6.2. biorxiv.org Another adenosine analog, HNC-1664, showed potent broad-spectrum antiviral effects against different families of RNA viruses, including coronaviruses and arenaviruses, with an IC50 value of 0.90 μM against the LCMV Armstrong strain in Huh-7 cells. nih.gov
For the Flaviviridae family, 7-deaza-2'-C-methyladenosine (7DMA) has been identified as a potent inhibitor of Zika virus (ZIKV) replication in vitro. nih.gov Similarly, 2'-C-methyl- or 4'-azido-modified nucleosides, including 7-deaza-2'-C-methyladenosine, are highly effective inhibitors of West Nile Virus (WNV) replication, showing nanomolar or low micromolar anti-WNV activity with negligible cytotoxicity in cell culture. nih.gov
The table below summarizes the in vitro efficacy of selected this compound derivatives against various viruses.
| Compound | Virus Family | Virus | Cell Line | Efficacy Metric | Value | Reference |
| DFMA | Coronaviridae | SARS-CoV-2 | - | Selectivity Index (SI) | 6.2 | biorxiv.org |
| HNC-1664 | Arenaviridae | LCMV (Armstrong) | Huh-7 | IC50 | 0.90 µM | nih.gov |
| 7DMA | Flaviviridae | Zika Virus | - | - | Potent Inhibition | nih.gov |
| 7-deaza-2'-C-methyladenosine | Flaviviridae | West Nile Virus | - | Activity | Nanomolar to low micromolar | nih.gov |
In Vivo (Non-human) Efficacy Models and Proof-of-Concept
The promising in vitro results for several this compound derivatives have been further validated in non-human in vivo models, providing crucial proof-of-concept for their therapeutic potential.
For coronaviruses, 7-deaza-7-fluoro-2′-C-methyladenosine (DFMA) was evaluated in three different murine models. biorxiv.orgbiorxiv.org In a severe COVID-19 model using MHV-3, a mild COVID-19 model with MHV-A59, and a transgenic K18-hACE2 mouse model infected with SARS-CoV-2, administration of DFMA significantly reduced viral loads in the lungs. biorxiv.orgbiorxiv.org Additionally, DFMA mitigated inflammatory responses in all models. biorxiv.orgbiorxiv.org
In the context of flavivirus infections, 7-deaza-2'-C-methyladenosine (7DMA) has demonstrated significant in vivo efficacy. In a mouse model of Zika virus infection, 7DMA reduced viremia and delayed virus-induced morbidity and mortality. nih.gov For West Nile virus (WNV) infection, treatment with 7-deaza-2'-C-methyladenosine resulted in 100% survival of mice when administered at the time of infection. nih.govresearchgate.netnih.gov The compound was still highly effective, with a 90% survival rate, even when treatment was initiated 3 days post-infection, at the peak of viremia. nih.govresearchgate.net This strong in vivo antiviral activity has also been observed against other flaviviruses, such as tick-borne encephalitis virus (TBEV), where it improved disease outcome and reduced viral titers in the brains of infected mice. nih.gov
The nucleotide analog 7-deazaguanosine has also shown broad-spectrum antiviral activity in vivo against several RNA viruses, including Semliki Forest, San Angelo, Banzi, and encephalomyocarditis viruses in mice. nih.gov
The table below presents a summary of the in vivo efficacy of selected this compound derivatives.
| Compound | Virus Family | Animal Model | Key Findings | Reference |
| DFMA | Coronaviridae | Murine models (MHV-3, MHV-A59, K18-hACE2 with SARS-CoV-2) | Significantly reduced lung viral loads and mitigated inflammation. | biorxiv.orgbiorxiv.org |
| 7DMA | Flaviviridae | Mouse model (Zika Virus) | Reduced viremia, delayed morbidity and mortality. | nih.gov |
| 7-deaza-2'-C-methyladenosine | Flaviviridae | Mouse model (West Nile Virus) | 100% survival when treated at time of infection; 90% survival when treated 3 days post-infection. | nih.govresearchgate.netnih.gov |
| 7-deazaguanosine | Togaviridae, Bunyaviridae, Picornaviridae | Mouse models (Semliki Forest, San Angelo, Banzi, encephalomyocarditis viruses) | Highly protective, significant increase in survivors. | nih.gov |
Anticancer Research in Cell Lines and Xenograft Models
In addition to their antiviral properties, this compound derivatives have been investigated for their potential as anticancer agents. Their ability to interfere with nucleic acid synthesis makes them candidates for inhibiting the proliferation of rapidly dividing cancer cells. heteroletters.org
Research has shown that certain 7-deazapurine derivatives exhibit antiproliferative effects against various cancer cell lines. heteroletters.org For instance, carbocyclic this compound has demonstrated moderate activity against S-adenosyl-L-homocysteine hydrolase in leukemia L-1210 cell lines. muni.cz The natural product Tubercidin (B1682034) (7-deazaadenosine) itself shows antiproliferative effects by inhibiting RNA processing, and nucleic acid and protein synthesis. heteroletters.org
In vivo studies using xenograft models have provided further evidence for the anticancer potential of this class of compounds. For example, a derivative of 7-deazapurine, TAK-285, exhibited potent in vivo efficacy in HER2 over-expressing tumor xenograft models. heteroletters.org Another area of investigation involves the inhibition of enzymes like DOT1L, a histone methyltransferase. A this compound-based inhibitor, EPZ004777, showed tumor growth inhibition in a mouse xenograft model of acute myeloid leukemia (AML). rsc.org Improvements on this scaffold led to compounds with better pharmacokinetic properties and efficacy in xenograft models of various hematological malignancies. rsc.org
The table below summarizes the anticancer research findings for selected this compound derivatives.
| Compound/Derivative Class | Cancer Type/Model | Key Findings | Reference |
| Carbocyclic this compound | Leukemia L-1210 cell lines | Moderate activity against S-adenosyl-L-homocysteine hydrolase. | muni.cz |
| TAK-285 | HER2 over-expressing tumor xenograft models | Potent in vivo efficacy. | heteroletters.org |
| EPZ004777 (DOT1L inhibitor) | Acute Myeloid Leukemia (AML) mouse xenograft model | Induced modest (45%) tumor growth inhibition. | rsc.org |
| CPI-0610 (BET inhibitor) | AML and Multiple Myeloma (MM) mouse xenograft models | Induced dose-dependent reduction in MYC mRNA, significant tumor growth inhibition, and improved survival. | rsc.org |
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
This compound derivatives, as analogues of the natural nucleoside adenosine, interfere with fundamental cellular processes, leading to cytotoxicity in cancer cells primarily through the induction of apoptosis and cell cycle arrest. The anticancer activity of the parent compound, Tubercidin (this compound), is mainly attributed to its ability to induce programmed cell death, or apoptosis. kstudy.com
A notable derivative, 5-Iodotubercidin, has been identified as a potent genotoxic agent that activates crucial tumor-suppressing pathways. kstudy.comwikipedia.org Research shows that 5-Iodotubercidin can cause DNA damage, leading to the activation of the Atm-p53 pathway, a major cellular mechanism for responding to DNA breaks. wikipedia.orgnih.govplos.org This activation cascade promotes the phosphorylation of key proteins like Chk2 and p53. wikipedia.orgnih.gov Consequently, the cell cycle is halted, specifically inducing a G2 phase arrest, which prevents damaged cells from proceeding to mitosis. wikipedia.orgnih.govplos.org This cell cycle blockade can ultimately lead to apoptosis. wikipedia.org Interestingly, 5-Iodotubercidin is capable of inducing cell death through both p53-dependent and p53-independent mechanisms, broadening its potential therapeutic relevance. wikipedia.orgnih.govplos.org The generation of DNA breaks is thought to occur through the incorporation of a 5-Iodotubercidin metabolite directly into the DNA of replicating cells. nih.govplos.org
| Derivative Name | Mechanism of Action | Effect | Cell Cycle Phase Arrested |
| Tubercidin | General induction of apoptosis | Cytotoxicity in cancer cells | Not specified |
| 5-Iodotubercidin | Genotoxic agent; causes DNA damage; activation of Atm-p53 pathway wikipedia.orgnih.gov | Induction of apoptosis and cell death wikipedia.orgnih.gov | G2 Phase wikipedia.orgnih.gov |
Synergistic Effects with Established Chemotherapeutic Agents in Pre-clinical Settings
The combination of this compound derivatives with existing chemotherapeutic drugs has been explored in pre-clinical models to enhance anti-tumor efficacy. Studies involving metallacarborane-modified adenosine derivatives have shown that these compounds can sensitize resistant ovarian cancer cells to the effects of cisplatin. daiichisankyo.us This sensitization leads to an increase in cell cycle arrest and apoptosis. daiichisankyo.us
In the context of hematological malignancies, 5-Iodotubercidin has been found to have a synergistic effect in inducing necroptosis—a form of programmed necrosis—in leukemia cells when combined with other agents. However, not all combinations result in synergy. In a study using L5178Y murine leukemia cells, combining Tubercidin with the RNA synthesis inhibitor actinomycin (B1170597) D did not produce a synergistic effect on inhibiting RNA synthesis. kstudy.com
Mechanisms of Action against Specific Cancer Types (e.g., Hematological Malignancies, Solid Tumors)
The cytotoxic mechanisms of this compound derivatives have been investigated across different cancer types, revealing distinct effects in solid tumors and hematological malignancies.
Solid Tumors: In solid tumors, Tubercidin has demonstrated significant cytotoxic activity. It shows promising anti-Small-Cell Lung Cancer (SCLC) activity, exhibiting strong cytotoxicity against SCLC cell lines (DMS 53 and DMS 114) at low concentrations while having minimal impact on normal bronchial cells. wikipedia.org Its derivative, 5-Iodotubercidin, has shown anti-tumor activity in carcinoma xenograft models, where its mechanism involves causing DNA damage and activating the p53 pathway. plos.orgscienceopen.com In ovarian cancer models, metallacarborane-modified adenosine derivatives have been effective, particularly in overcoming resistance to platinum-based chemotherapy. daiichisankyo.us
Hematological Malignancies: In hematological cancer models, this compound and its derivatives have also shown potent effects. Tubercidin was found to be highly cytotoxic to L1210 and L5178Y murine leukemia cells. kstudy.comnih.gov The primary mechanism in these cells appears to be a general inhibition of macromolecular synthesis and a depletion of cellular ATP. nih.gov Specifically, in L5178Y cells, Tubercidin inhibits RNA synthesis to a slightly greater extent than DNA synthesis, with ribosomal RNA being particularly sensitive to the drug. kstudy.com Xylotubercidin, another derivative, also showed notable activity against L1210 leukemia cells. nih.gov The cellular uptake and resulting toxicity of Tubercidin in these models are mediated primarily by the equilibrative nucleoside transporter 1 (ENT1). mdpi.com
| Cancer Type | Derivative | Cell Lines/Model | Key Mechanism of Action |
| Solid Tumor (SCLC) | Tubercidin | DMS 53, DMS 114 | Selective cytotoxicity and induction of apoptosis wikipedia.org |
| Solid Tumor (Carcinoma) | 5-Iodotubercidin | HCT116 xenograft | DNA damage, activation of Atm-p53 pathway plos.orgscienceopen.com |
| Solid Tumor (Ovarian) | Metallacarborane derivatives | Ovarian cancer cells | Sensitization to cisplatin, increased apoptosis daiichisankyo.us |
| Hematological (Leukemia) | Tubercidin | L5178Y, L1210 | Depletion of ATP, inhibition of RNA and general macromolecular synthesis kstudy.comnih.gov |
| Hematological (Leukemia) | Xylotubercidin | L1210 | Cytotoxicity nih.gov |
In Vivo (Non-human) Efficacy in Tumor Models
The anti-tumor effects of this compound derivatives have been validated in several non-human, in vivo tumor models. In xenograft mouse models of Small-Cell Lung Cancer (SCLC), treatment with Tubercidin led to significant inhibition of tumor growth, and in some instances, complete tumor regression was observed. wikipedia.org
Similarly, the derivative 5-Iodotubercidin demonstrated anti-tumor activity in carcinoma xenograft mouse models. plos.orgscienceopen.com Studies showed that it could effectively reduce tumor size, with its efficacy being linked to both p53-dependent and -independent pathways. plos.orgscienceopen.com In a different context, a 7-aryl-7-deazapurine 3′-deoxyribonucleoside derivative (Cpd1) was evaluated in a mouse model of T. cruzi infection. aacrjournals.orggoogle.com Long-term treatment resulted in a greater than 98% decline in parasitemia and 100% survival of the mice, showcasing the potent in vivo bioactivity of this class of compounds. aacrjournals.orggoogle.com
| Derivative Name | Animal Model | Tumor/Disease Model | Key In Vivo Finding |
| Tubercidin | Xenograft Mouse Model | Small-Cell Lung Cancer (SCLC) | Significant inhibition of tumor growth; some complete tumor regression wikipedia.org |
| 5-Iodotubercidin | Xenograft Mouse Model | Carcinoma | Reduction in tumor size plos.orgscienceopen.com |
| 7-aryl-7-deazapurine 3′-deoxyribonucleoside (Cpd1) | Mouse Model | T. cruzi Infection | >98% reduction in parasitemia and 100% survival with long-term treatment aacrjournals.orggoogle.com |
Immunomodulatory Roles
As mimics of adenosine, a key signaling molecule in the immune system, this compound derivatives have the potential to exert significant immunomodulatory effects. Adenosine itself generally has immunosuppressive and anti-inflammatory effects, acting through its receptors on various immune cells. researchgate.net
Modulation of Cytokine Production and Immune Cell Function in In Vitro Systems
This pro-inflammatory finding is notable because adenosine, the parent molecule that this compound mimics, typically exerts anti-inflammatory effects by regulating cytokine production from immune cells like macrophages and dendritic cells. mdpi.com For example, adenosine signaling through its A2A and A2B receptors can suppress the production of pro-inflammatory cytokines like TNF-α and IL-12, while promoting the release of the anti-inflammatory cytokine IL-10. mdpi.comactasdermo.org This regulation directly impacts the function of T-lymphocytes, dendritic cells, and neutrophils. mdpi.comactasdermo.org The ability of Tubercidin to activate a pro-inflammatory pathway suggests a complex interaction with the adenosinergic system, which could be exploited to stimulate an anti-tumor immune response. lymphoma.org
Interference with Inflammatory Pathways
The interference of this compound derivatives with inflammatory pathways is highlighted by their interaction with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. As mentioned, Tubercidin has been shown to activate the NF-κB pathway, which is a central hub for controlling the expression of genes involved in inflammation and immune responses. lymphoma.org
In contrast, the related compound 3-deazadenosine, an inhibitor of S-adenosylhomocysteine hydrolase, has been shown to alleviate joint inflammation in mouse models, suggesting an anti-inflammatory role. Dipyridamole, a drug that increases extracellular adenosine levels, can down-regulate inflammatory signaling pathways including NF-κB. researchgate.net The broader adenosine system is a critical regulator of inflammation, capable of both suppressing acute inflammation and contributing to chronic inflammatory conditions. actasdermo.org The specific finding that Tubercidin can activate the pro-inflammatory NF-κB pathway points to a potentially distinct mechanism compared to other adenosine-related compounds, which could be beneficial in an immuno-oncology context where stimulating an immune response against the tumor is desirable. lymphoma.org
Antimicrobial and Antiparasitic Activities
Derivatives of this compound, which belong to the broader class of pyrrolopyrimidines, have garnered significant interest for their potential as antimicrobial and antiparasitic agents. heteroletters.org Their structural similarity to natural purine (B94841) nucleosides allows them to interfere with essential metabolic pathways in various pathogens. heteroletters.orgnih.gov Research has particularly focused on their activity against kinetoplastid parasites, which are responsible for diseases like Chagas disease, leishmaniasis, and human African trypanosomiasis. nih.gov
Mechanisms of Action against Bacterial, Fungal, and Parasitic Pathogens
The primary mechanism of action for this compound derivatives, especially against kinetoplastid parasites, stems from the unique biology of these organisms. nih.gov Kinetoplastids cannot synthesize purines de novo and are entirely reliant on salvaging them from their host. nih.govoup.com This dependency makes their purine salvage pathways highly vulnerable to inhibition. nih.govoup.com Modified nucleosides, such as this compound analogues, can act as "subversive substrates." nih.gov They are recognized and taken up by the parasite's purine transporters and are subsequently metabolized by parasitic enzymes into toxic analogues, which can be incorporated into nucleic acids or inhibit key enzymes, ultimately disrupting parasite growth and replication. nih.govresearchgate.net For instance, studies on Trypanosoma brucei have identified inosine (B1671953) analogs like 9-deazainosine, a related deazapurine, which are metabolized to phosphorylated derivatives of 9-deazaadenosine and 9-deazaguanosine by the trypanosomes, demonstrating the parasite-specific metabolic activation that leads to selective toxicity. researchgate.net
In bacteria, the mechanisms can be different. Some 7-deazapurine derivatives are known to function as antibiotics. mmu.ac.uk For example, 7-carboxy-7-deazaguanine (B3361655) (CDG) synthase (QueE), an enzyme involved in the biosynthesis of 7-deazapurine derivatives, has been identified as a key target. researchgate.net Inhibition of such enzymes can disrupt essential bacterial processes. researchgate.net Deazaguanine modifications in bacteria play roles in translation efficiency, cellular stress resistance, and host evasion, suggesting that interference by this compound analogues could disrupt these fundamental functions. mmu.ac.uknih.gov
The precise mechanisms of action against fungal pathogens are less specifically defined in the available literature but are generally attributed to the disruption of fundamental cellular processes. researchgate.netnih.gov Pyrrolopyrimidine compounds are known to possess antifungal activity. heteroletters.org Like other antifungals, they may interfere with cell membrane integrity or other essential metabolic pathways. nih.govnih.gov For example, the natural antibiotic Tubercidin (7-deazaadenosine) exhibits antifungal activity, and it is hypothesized that its cytotoxic effects involve inducing condensation of certain cellular components and affecting gene splicing. researchgate.net
Efficacy in In Vitro and Non-human In Vivo Models
The therapeutic potential of this compound derivatives has been evaluated in various preclinical models, demonstrating a range of efficacy against different pathogens.
In Vitro Efficacy
A number of this compound derivatives have shown significant potency in laboratory assays against a spectrum of parasites and bacteria.
Antiparasitic Activity: Research has identified several 7-substituted 6-methyl tubercidin derivatives with broad-spectrum activity against kinetoplastids. nih.gov For example, 7-ethyl and 7-chloro analogues display low to submicromolar activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania infantum. nih.gov One specific derivative, 4-amino-5-(4-chlorophenyl)-N7-(3'-deoxy-β-D-ribofuranosyl)-pyrrolo[2,3-d]pyrimidine, referred to as Cpd1, has shown promising activity against T. cruzi. ugent.beuantwerpen.beresearchgate.net While less susceptible to Cpd1 than the intracellular amastigote form, the trypomastigote form of the parasite showed an impaired ability to establish infection in cardiac cell cultures after treatment. uantwerpen.beresearchgate.net In washout experiments with infected cardiac cultures, Cpd1 treatment reduced the release of new parasites by over 94%; however, parasite regrowth was observed after the compound was removed, suggesting it may not achieve sterile cure in vitro on its own. ugent.beresearchgate.net This has been attributed to the potential existence of dormant parasite forms that are less susceptible to the drug. ugent.beuantwerpen.be
Antimicrobial Activity: Several novel pyrrolopyrimidine derivatives have been synthesized and tested for their antibacterial and antifungal activities. researchgate.net In one study, certain derivatives were more effective than the standard drugs streptomycin (B1217042) and fluconazole (B54011) against bacterial and fungal strains, respectively. researchgate.net Specifically against mycobacteria, flexible analogues of 8-aza-7-deazapurine nucleosides have been tested. mdpi.com One compound, 1-(2′,3′,4′-trihydroxycyclopent-1′-yl)-4-(pyrimidin-4(3H)-on-5-yl)pyrazole, inhibited the growth of M. smegmatis by 99% at a concentration of 13 µg/mL. mdpi.com Another analogue, 1-(4′-hydroxy-2′-cyclopenten-1′-yl)-4-(4-benzyloxypyrimidin-5-yl)pyrazole, achieved 99% inhibition of M. tuberculosis H37Rv at a concentration of 20 µg/mL. mdpi.com
Table 1: In Vitro Efficacy of this compound Derivatives
| Compound/Derivative | Pathogen | Efficacy Metric | Result | Source(s) |
|---|---|---|---|---|
| 7-ethyl-6-methyl-7-deazapurine ribonucleoside | T. brucei, T. cruzi, L. infantum | Activity | Low to submicromolar | nih.gov |
| 7-chloro-6-methyl-7-deazapurine ribonucleoside | T. brucei, T. cruzi, L. infantum | Activity | Low to submicromolar | nih.gov |
| Cpd1 | T. cruzi (in cardiac cultures) | Parasite Release Inhibition | >94% | ugent.beresearchgate.net |
| 1-(2′,3′,4′-trihydroxycyclopent-1′-yl)-4-(pyrimidin-4(3H)-on-5-yl)pyrazole | M. smegmatis mc2 155 | MIC₉₉ | 13 µg/mL | mdpi.com |
In Vivo Efficacy (Non-human)
The promising in vitro results for some this compound derivatives have led to their evaluation in animal models of infection.
Antiparasitic Activity: The derivative Cpd1 was assessed in a mouse model of acute T. cruzi infection. ugent.beuantwerpen.beresearchgate.net Long-term oral administration of Cpd1 (for 60 days) resulted in a rapid and significant drop in parasitemia (over 98% decline) and led to 100% survival of the infected mice. ugent.beuantwerpen.beresearchgate.net However, despite the high survival rate and parasite suppression, a sterile cure was achieved in only 16% of the treated mice, as evidenced by parasite relapse after treatment cessation. ugent.beresearchgate.net This outcome supports the in vitro findings that Cpd1 is highly effective at controlling the parasite load but may not eliminate dormant parasites responsible for treatment failure. ugent.beuantwerpen.beresearchgate.net In a co-administration study with the standard drug benznidazole, the combination showed an additive effect in vitro but did not prevent mortality in the mouse model and exhibited enhanced toxicity. ugent.beuantwerpen.be
Antibacterial Activity: While potent in vitro antibacterial activity has been reported, detailed in vivo efficacy studies for this compound derivatives against bacterial pathogens were not extensively covered in the reviewed sources. researchgate.netmdpi.com
Table 2: In Vivo Efficacy of Cpd1 in a Mouse Model of Acute T. cruzi Infection
| Treatment | Outcome Metric | Result | Source(s) |
|---|---|---|---|
| Cpd1 (long-term, 60 days) | Parasitemia Decline | >98% | ugent.beuantwerpen.beresearchgate.net |
| Cpd1 (long-term, 60 days) | Survival Rate | 100% | ugent.beuantwerpen.beresearchgate.net |
Metabolism and Pharmacokinetic Studies of 7 Deazadenosine Pre Clinical and in Vitro
Absorption and Distribution in Model Systems
The absorption and distribution of 7-deazadenosine (also known as Tubercidin) are critical determinants of its biological activity. Pre-clinical and in vitro studies have focused on understanding how this nucleoside analogue crosses cellular barriers and where it accumulates in biological systems.
As a hydrophilic nucleoside analogue, this compound cannot passively diffuse across lipid-rich cell membranes and relies on specialized protein transporters. focusontoxpath.commdpi.com The cellular uptake of nucleosides and their analogues is primarily mediated by two major families of nucleoside transporter (NT) proteins: the Solute Carrier (SLC) families 28 and 29.
Equilibrative Nucleoside Transporters (ENTs/SLC29): These transporters facilitate the movement of nucleosides down their concentration gradient. The four members (hENT1-4) are broadly expressed and play a key role in maintaining nucleoside homeostasis and terminating adenosine (B11128) signaling. snmjournals.org
Concentrative Nucleoside Transporters (CNTs/SLC28): These transporters actively move nucleosides into the cell against a concentration gradient, a process coupled to the influx of sodium ions. frontiersin.org The three main types (hCNT1, hCNT2, hCNT3) exhibit some substrate specificity; hCNT1 is pyrimidine-preferring, hCNT2 is purine-preferring, and hCNT3 transports both. focusontoxpath.comfrontiersin.org
While direct studies on this compound are limited, research on its derivatives highlights the importance of these transport systems. For instance, studies in Trypanosoma brucei with 3'-deoxytubercidin, a derivative of this compound, revealed that its cellular uptake is mediated by the P2 nucleoside transporter, a system analogous to mammalian ENTs. scienceopen.com This indicates that the this compound scaffold is recognized by these transport proteins, which are essential for its entry into target cells. The general inefficiency of cellular uptake for some 7-deazapurine nucleosides in certain contexts underscores the critical role of transporter expression and function.
| Transporter Family | Gene Family | Members | Transport Mechanism | Key Characteristics |
|---|---|---|---|---|
| Concentrative Nucleoside Transporters (CNTs) | SLC28 | hCNT1, hCNT2, hCNT3 | Active, Na+-dependent | Unidirectional influx; can move substrates against a concentration gradient. frontiersin.org |
| Equilibrative Nucleoside Transporters (ENTs) | SLC29 | hENT1, hENT2, hENT3, hENT4 | Facilitated diffusion | Bidirectional; transports substrates down a concentration gradient. |
Following absorption into the systemic circulation, this compound and its analogues are distributed to various tissues. The pattern of distribution can influence both efficacy and potential off-target effects. Studies in mouse models of Human African Trypanosomiasis (HAT) using a 3'-deoxy derivative of tubercidin (B1682034) demonstrated that the compound is effectively distributed to various organs, including clearance from the central nervous system (CNS). scienceopen.com Post-treatment analysis of tissue samples from brain, spleen, and fat confirmed the absence of parasites, indicating the compound had reached these tissues in sufficient concentrations. scienceopen.com
Quantitative biodistribution data for the parent this compound is sparse in the literature. However, studies on a radiolabeled derivative, [¹²⁵I]-5-iodotubercidin, in C57BL/6 mice provide insight into its potential distribution pattern. Following intravenous administration, the tracer showed significant uptake in the brain, reaching a peak of 1.53% of the injected dose per gram of tissue (%ID/g) at 60 minutes post-injection. epa.gov A notable finding from this study was the extensive sequestration of the radiotracer within red blood cells (RBCs), with over 99% of blood-associated radioactivity found in the cell pellet. epa.gov This RBC trapping could significantly influence the compound's pharmacokinetics and its availability for distribution to other tissues.
| Tissue/Compartment | Uptake / Sequestration |
|---|---|
| Brain | 1.53 %ID/g epa.gov |
| Red Blood Cells (vs. Plasma) | >99% of activity in cell pellet epa.gov |
Data is for the derivative [¹²⁵I]-5-iodotubercidin and may not be fully representative of the parent compound, this compound.
Cellular Permeability and Transport Mechanisms
Metabolic Transformations of this compound
The metabolic fate of this compound is a key aspect of its mechanism of action. Like many nucleoside analogues, it must be bioactivated to exert its effects, and its stability against degradation pathways determines its half-life and activity.
The primary metabolic pathway for this compound is intracellular phosphorylation. Due to its structural similarity to adenosine, it is recognized as a substrate by host cell kinases. epa.gov The initial and rate-limiting step is the conversion of this compound to this compound-5'-monophosphate (TuMP), a reaction catalyzed by adenosine kinase. scienceopen.comepa.gov
Once the monophosphate is formed, it is further phosphorylated by other cellular kinases to the diphosphate (B83284) (TuDP) and subsequently to the active triphosphate form, this compound-5'-triphosphate (TuTP). nih.gov This active metabolite, TuTP, can then be incorporated into RNA and DNA, leading to inhibition of polymerases and disruption of nucleic acid synthesis. Early in vitro studies with L1210 cells showed that this compound is efficiently converted to its ribonucleotides, which constitute the majority of the intracellular pool of the compound. nih.gov Furthermore, evidence suggests it can also be converted to a 2'-deoxy derivative and incorporated into DNA. nih.gov
| Step | Substrate | Product | Key Enzyme |
|---|---|---|---|
| 1 | This compound (Tubercidin) | This compound-5'-monophosphate (TuMP) | Adenosine Kinase scienceopen.comepa.gov |
| 2 | This compound-5'-monophosphate (TuMP) | This compound-5'-diphosphate (TuDP) | Guanylate Kinase / Other NMP Kinases |
| 3 | This compound-5'-diphosphate (TuDP) | This compound-5'-triphosphate (TuTP) | Nucleoside Diphosphate Kinase (NDPK) |
The metabolic stability of a nucleoside analogue is crucial for its therapeutic potential. Two common degradation pathways for natural purine (B94841) nucleosides are deamination and glycosidic bond cleavage.
Deamination: The conversion of adenosine to inosine (B1671953) is catalyzed by the enzyme adenosine deaminase (ADA). This is a major pathway of inactivation for many adenosine analogues. However, the substitution of nitrogen at position 7 of the purine ring with a carbon atom makes this compound highly resistant to this enzymatic degradation. Studies have shown that tubercidin is not a substrate for ADA and is considered fully inactive against the enzyme. This resistance to deamination contributes to its sustained intracellular activity compared to adenosine analogues that are rapidly inactivated by ADA.
Glycosidic Cleavage: The N-glycosidic bond linking the ribose sugar to the deazapurine base is generally stable. The mechanism of enzymatic cleavage by certain nucleosidases often involves protonation of the N-7 position of the purine ring. As this compound lacks this nitrogen, its glycosidic bond is not susceptible to cleavage by such enzymes. For example, S-tubercidinylhomocysteine, a derivative of this compound, was found to be a powerful inhibitor, but not a substrate, of S-adenosylhomocysteine/5'-methylthioadenosine nucleosidase, an enzyme that cleaves the glycosidic bond. This enhanced stability of the glycosidic bond prevents the premature separation of the active base from its sugar moiety, prolonging its metabolic lifetime.
| Metabolic Process | Susceptibility of Adenosine | Susceptibility of this compound | Reason for Difference |
|---|---|---|---|
| Enzymatic Deamination (by ADA) | High | Resistant | Lack of nitrogen at position 7 (N-7) of the purine ring. |
| Enzymatic Glycosidic Cleavage (by N-7 dependent nucleosidases) | Susceptible | Resistant | Lack of nitrogen at position 7 (N-7) prevents enzymatic protonation required for cleavage. |
Cytochrome P450 (CYP) enzymes are a major family of proteins responsible for Phase I metabolism of a vast number of drugs and xenobiotics, typically through oxidative reactions. These enzymes are primarily located in the liver and small intestine. However, a review of the preclinical literature reveals no direct evidence for the involvement of CYP450 enzymes in the metabolism of this compound. Nucleoside analogues often bypass the CYP450 system, with their metabolic fate being dominated by other enzyme systems.
For this compound, the primary "other metabolizing systems" are the kinase enzymes responsible for its anabolic phosphorylation into active triphosphate forms (as described in 6.2.1) and the catabolic enzymes against which it shows resistance (as described in 6.2.2). The metabolic profile of this compound is therefore defined by its efficient activation via phosphorylation and its stability against degradation by adenosine deaminase and certain nucleosidases. The lack of significant CYP450-mediated metabolism suggests a lower potential for drug-drug interactions involving the inhibition or induction of these common enzymatic pathways.
Deamination and Glycosidic Cleavage in Enzymatic Assays
Excretion Pathways in Pre-clinical Models
The elimination of this compound and its analogs from the body is primarily understood through studies in rodent models, which indicate that the kidney plays a central role in their excretion. The specific handling of these compounds by the renal system can vary, involving processes of reabsorption and active secretion.
In mouse models, studies have revealed distinct renal handling mechanisms for this compound (also known as tubercidin) compared to its close analog, 2'-deoxytubercidin (B559651). Research indicates that this compound is subject to apparent renal reabsorption. nih.gov This is analogous to the renal handling of the natural nucleoside adenosine, whose clearance is typically less than that of inulin, a marker for glomerular filtration rate. nih.gov
In contrast, the analog 2'-deoxytubercidin undergoes active renal secretion in mice. nih.govnih.gov Its renal plasma clearance was found to be approximately three times greater than that of inulin, indicating that it is actively transported from the blood into the urine. nih.gov Further investigation using mouse kidney slices demonstrated that this secretion is a saturable, energy-dependent process. nih.gov The uptake of 2'-deoxytubercidin by kidney slices was inhibited by known substrates of the organic cation transport (OCT) system, such as tetraethylammonium. nih.gov This suggests that 2'-deoxytubercidin is a substrate for and is secreted by the organic cation carrier in the kidney. nih.govnih.gov The cloned rat kidney organic cation transporter, rOCT1, has been shown to transport 2'-deoxytubercidin. researchgate.net
While the primary route of excretion for metabolites is suggested to be renal, with a smaller contribution from fecal excretion, detailed studies quantifying the excretion of this compound and its metabolites in various preclinical species are not extensively detailed in publicly available literature.
| Compound | Pre-clinical Model | Primary Renal Handling Mechanism | Transporter Involvement | Reference |
|---|---|---|---|---|
| This compound (Tubercidin) | Mouse | Apparent Reabsorption | Not specified | nih.gov |
| 2'-Deoxytubercidin | Mouse | Active Secretion | Organic Cation Transporter (OCT) | nih.govnih.govresearchgate.net |
Inter-species Comparisons of this compound Metabolism
A comprehensive comparative analysis of this compound metabolism across different preclinical species (such as rats, dogs, and monkeys) is not extensively documented in available scientific literature. However, key structural features of the molecule provide insight into its metabolic stability, and some data from in vitro studies offer a partial view of its metabolic fate.
The defining characteristic of this compound is the substitution of the nitrogen atom at the 7-position of the purine ring with a carbon atom. This modification is critical to its metabolic profile as it confers resistance to degradation by adenosine deaminase. wikipedia.orgmedchemexpress.com Adenosine deaminase is an enzyme that typically metabolizes adenosine and many of its analogs, and its inability to act on this compound contributes to the compound's persistence and biological activity within cells across species.
While direct comparative studies are scarce, in vitro experiments using liver microsomes or S9 fractions from different species are standard methods for evaluating inter-species metabolic differences. For example, studies on other compounds have shown significant variations in metabolic rates and metabolite profiles between human, monkey, dog, and rat liver microsomes. nih.gov For the analog 3'-deoxytubercidin, it was reported to be metabolically stable in in vitro tests using bovine and horse S9 microsomal fractions.
The primary metabolic pathway for nucleosides involves phosphorylation by kinases to form mono-, di-, and triphosphate metabolites. Following cellular uptake, this compound is known to be converted to its corresponding phosphate (B84403) forms by adenosine kinase. wikipedia.org These active metabolites can then be incorporated into DNA and RNA. wikipedia.orgmedchemexpress.com While the efficiency of this phosphorylation can theoretically vary between species depending on enzyme kinetics, specific comparative data for this compound is limited.
| Metabolic Process | Enzyme/Pathway | Outcome | Species Applicability | Reference |
|---|---|---|---|---|
| Deamination Resistance | Adenosine Deaminase | Compound is not degraded by this enzyme, leading to increased intracellular stability. | General (due to chemical structure) | wikipedia.orgmedchemexpress.com |
| Phosphorylation | Adenosine Kinase | Conversion to active mono-, di-, and triphosphate forms. | General (occurs in mammalian cells) | wikipedia.org |
Analytical Methodologies for 7 Deazadenosine Research
Chromatographic Separation and Purification Techniques
Chromatography, a cornerstone of analytical chemistry, plays a pivotal role in the isolation and purification of 7-deazadenosine and its analogues from complex mixtures, such as reaction products or biological matrices. medicinescience.orgbhu.ac.in The choice of chromatographic technique depends on the specific requirements of the analysis, including the desired purity, scale, and the nature of the sample.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of this compound. torontech.comnih.gov Reversed-phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase is used with a polar mobile phase. sigmaaldrich.comchemass.si
The purity of this compound and its derivatives can be accurately determined using HPLC with ultraviolet (UV) detection. medicinescience.orgzju.edu.cn The compound is separated from impurities on a suitable column, and its concentration is quantified by measuring the absorbance at a specific wavelength, typically around 260 nm, where the purine-like ring system exhibits strong absorption. zju.edu.cnnih.gov Method validation for purity determination involves assessing parameters such as linearity, accuracy, precision, and specificity to ensure reliable results. chromatographyonline.comnih.gov
For the purification of synthetic this compound analogues, preparative HPLC is often employed. nih.gov This allows for the isolation of the target compound in high purity, which is essential for subsequent biological testing and structural analysis. The selection of the column (e.g., C18, C4, or diphenyl) and the optimization of the mobile phase gradient are critical for achieving efficient separation. nih.govkuleuven.be
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 20 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. mdpi.comnih.gov This makes it an indispensable tool for studying the metabolism of this compound in biological systems. nih.gov
In a typical LC-MS based metabolomics workflow, extracts from cells or tissues treated with this compound are first separated by HPLC. illinois.edulcms.cz The eluent is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). nih.gov This allows for the detection and quantification of this compound and its metabolites. thermofisher.com
Advanced LC-MS/MS techniques, such as those utilizing a triple quadrupole or a quadrupole time-of-flight (Q-TOF) mass analyzer, can provide structural information for the identification of unknown metabolites. mdpi.comresearchgate.net By fragmenting the parent ion and analyzing the resulting product ions, the structure of the metabolites can be elucidated. This is crucial for understanding the biotransformation pathways of this compound.
| Parameter | Condition |
|---|---|
| LC System | UHPLC or HPLC |
| Column | Reversed-phase C18 or HILIC |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| Mass Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF), or Orbitrap |
| Scan Mode | Full scan for untargeted profiling, Selected Reaction Monitoring (SRM) for targeted quantification |
Capillary electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. sciex.comdiva-portal.org It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. thermofisher.comnih.gov
CE is well-suited for the analysis of charged molecules like nucleosides and nucleotides. sciex.com In the context of this compound research, CE can be used to separate it from other nucleosides and its phosphorylated metabolites. The separation is typically performed in a fused-silica capillary filled with a background electrolyte buffer. researchgate.net Detection is often achieved using UV absorbance. By optimizing parameters such as buffer pH, concentration, and applied voltage, excellent separation of closely related nucleosides can be achieved. diva-portal.org
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Identification
Spectroscopic Techniques for Structural Characterization of Derivatives and Interactions
Spectroscopic techniques are fundamental for elucidating the chemical structure of novel this compound analogues and for studying their interactions with biological macromolecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including novel this compound analogues. researchgate.networktribe.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity of atoms and the stereochemistry of the molecule.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-8 | 8.15 (s) | C-8: 145.0 |
| H-2 | 8.10 (s) | C-2: 152.0 |
| NH₂ | 7.25 (br s) | - |
| H-1' | 6.05 (d, J=6.0 Hz) | C-1': 88.0 |
| H-2' | 4.60 (t, J=6.0 Hz) | C-2': 74.0 |
| H-3' | 4.15 (m) | C-3': 70.5 |
| H-4' | 3.95 (m) | C-4': 86.0 |
| H-5'a, H-5'b | 3.65 (m), 3.55 (m) | C-5': 61.5 |
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and non-destructive technique used for the quantification of this compound and for studying its interactions with other molecules, such as proteins. lcms.czlcms.czscirp.org The principle of this technique is based on the absorption of UV or visible light by a molecule, which leads to electronic transitions. scirp.org
For quantification, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. scirp.org A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax), which for this compound is around 260-280 nm. zju.edu.cnnih.gov
UV-Vis spectroscopy can also be employed to study the binding of this compound to proteins. andreabellelli.itnih.govsciforschenonline.org When this compound binds to a protein, changes in its local environment can lead to a shift in its absorption spectrum (a spectral shift) or a change in its molar absorptivity (hyperchromic or hypochromic effect). researchgate.net By titrating a solution of the protein with increasing concentrations of this compound and monitoring the changes in the UV-Vis spectrum, the binding affinity (dissociation constant, Kd) can be determined. Furthermore, UV-Vis spectroscopy has been used to determine the pKa values of this compound derivatives by monitoring the spectral changes as a function of pH. whiterose.ac.ukwhiterose.ac.uk
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an analytical technique used to identify the functional groups present within a molecule. wvu.edu The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. mvpsvktcollege.ac.in When this compound is exposed to IR radiation, its constituent bonds vibrate by stretching or bending, and the resulting absorption spectrum serves as a unique molecular "fingerprint." libretexts.org
The IR spectrum of this compound can be interpreted by assigning absorption bands to its specific functional groups. The molecule, a pyrrolo[2,3-d]pyrimidine nucleoside, contains primary amine (-NH2), secondary amine (-NH-), hydroxyl (-OH), and aromatic-like C-H and C=C/C=N bonds. The high-frequency region of the spectrum (above 1500 cm⁻¹) is particularly useful for identifying these groups. wvu.edu For instance, the N-H stretching vibrations of the primary amine typically appear as two bands in the 3500-3300 cm⁻¹ region, while the O-H stretches from the ribose sugar moiety are observed as a broad band around 3750-3200 cm⁻¹. savemyexams.com The aromatic C-H stretching is expected above 3000 cm⁻¹. libretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations, including C-O, C-N, and C-C bond stretches and various bending vibrations, which are characteristic of the molecule as a whole. mvpsvktcollege.ac.inlibretexts.org
Table 1: Characteristic Infrared Absorption Frequencies for this compound Functional Groups This table presents expected vibrational frequencies based on typical ranges for the functional groups present in this compound.
| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching, H-bonded | 3750 - 3200 | Strong, Broad |
| N-H (Amine) | Stretching | 3500 - 3300 | Medium |
| C-H (Aromatic-like ring) | Stretching | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |
| C=N, C=C (Ring) | Stretching | 1680 - 1500 | Medium-Weak |
| C-N | Stretching | 1350 - 1000 | Medium |
| C-O | Stretching | 1260 - 1050 | Strong |
Mass Spectrometry for Molecular Identification and Mechanistic Studies
Mass spectrometry (MS) is a cornerstone analytical technique for the study of this compound, providing highly sensitive and specific information about its molecular weight and structure. numberanalytics.com The technique works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. This allows for precise molecular weight determination and can be used to elucidate molecular formulas and structural features. In the context of this compound research, MS is invaluable for confirming the identity of the synthesized compound and for studying its behavior in complex biological systems.
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS measures the m/z ratio to a very high degree of accuracy (typically within 5 parts per million, ppm), which allows for the determination of the precise elemental composition of the molecule. uci.edunih.gov This capability is crucial for distinguishing this compound from other compounds that may have the same nominal mass but different molecular formulas.
The process involves ionizing the sample, often with a soft ionization technique like electrospray ionization (ESI), and analyzing the ions in a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) instrument. nih.govmdpi.com The experimentally measured accurate mass is then compared to the calculated theoretical mass for the expected molecular formula (C₁₁H₁₄N₄O₄ for the protonated molecule, [M+H]⁺). A close match provides strong evidence for the compound's identity and purity. uci.edunih.gov This confirmation is a standard requirement in chemical synthesis and characterization of novel compounds like this compound derivatives. mdpi.comwhiterose.ac.uk
Table 2: Accurate Mass Determination of this compound This table illustrates a hypothetical comparison between the theoretical exact mass and a measured mass for the protonated form of this compound, as would be determined by HRMS.
| Molecular Formula | Ion Type | Theoretical Mass (m/z) | Measured Mass (m/z) | Mass Error (ppm) |
| C₁₁H₁₃N₄O₄ | [M+H]⁺ | 267.1037 | 267.1035 | -0.75 |
| C₁₁H₁₃N₄O₄ | [M+Na]⁺ | 289.0856 | 289.0854 | -0.69 |
Tandem Mass Spectrometry for Structural Fragmentation and Metabolic Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule by fragmenting it and analyzing the resulting pieces. In an MS/MS experiment, ions of a specific m/z (the precursor ions, in this case, protonated this compound) are selected and then broken apart through collision-induced dissociation (CID) or other fragmentation methods. nih.gov The resulting fragment ions (product ions) are then detected, producing a fragmentation spectrum that is characteristic of the precursor's structure.
For this compound, MS/MS analysis reveals a distinct fragmentation pattern. A key fragmentation event is the cleavage of the glycosidic bond, which separates the 7-deazapurine base from the ribose sugar. This typically results in a prominent fragment ion corresponding to the protonated base. The substitution of the N7 nitrogen with a carbon in this compound leads to increased stability of the glycosidic bond compared to natural adenosine (B11128), which can alter the fragmentation pattern and relative ion intensities. rockefeller.edunih.gov This increased stability is a key feature observed in mass spectrometric studies. nih.gov
Furthermore, MS/MS is instrumental in metabolic pathway analysis. protocols.io When this compound is introduced into a biological system, it may be chemically modified by enzymes. These modified versions, or metabolites, can be detected and identified using techniques like liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). protocols.iospectroscopyonline.com By comparing the fragmentation patterns of the metabolites to the parent compound, researchers can pinpoint the sites of metabolic modification, helping to elucidate the metabolic fate of this compound. nih.govmoldiscovery.com
Table 3: Predicted MS/MS Fragmentation of Protonated this compound ([M+H]⁺ = 267.10) This table outlines the primary fragment ions expected from the tandem mass spectrometric analysis of this compound.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (amu) | Description of Fragment |
| 267.10 | 135.06 | 132.04 | Protonated 7-deazaadenine base [Base+H]⁺ |
| 267.10 | 118.05 | 149.05 | Fragment from cleavage within the purine (B94841) ring system |
Biophysical Techniques for Molecular Interaction Analysis
To understand the biological function of this compound, it is essential to study its interactions with target macromolecules, such as proteins or nucleic acids. Biophysical techniques provide quantitative data on the thermodynamics and kinetics of these binding events in a controlled, in-vitro setting. These methods are critical for characterizing the affinity, specificity, and mechanism of action of this compound.
Isothermal Titration Calorimetry (ITC) for Ligand-Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a molecular binding event. domainex.co.uk This allows for the determination of a complete thermodynamic profile of the interaction between this compound and its target protein in a single experiment, without the need for labeling or immobilization. researchgate.netcreative-biolabs.com
In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein at a constant temperature. whiterose.ac.uk Each injection triggers a small heat change, which is precisely measured. As the protein becomes saturated with the ligand, the heat signal diminishes. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. rsc.org Fitting this binding isotherm to a suitable model yields the key thermodynamic parameters: the binding affinity (Kₐ) or dissociation constant (K₋), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). nih.gov From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing deep insight into the forces driving the binding event. nih.govtainstruments.com
Table 4: Hypothetical Thermodynamic Profile of this compound Binding to a Target Protein by ITC This table provides an example of the data that can be obtained from an ITC experiment to characterize a molecular interaction.
| Parameter | Symbol | Value | Unit |
| Stoichiometry | n | 1.1 | - |
| Association Constant | Kₐ | 2.5 x 10⁶ | M⁻¹ |
| Dissociation Constant | K₋ | 0.4 | µM |
| Enthalpy Change | ΔH | -12.5 | kcal/mol |
| Entropy Change | -TΔS | 3.5 | kcal/mol |
| Gibbs Free Energy Change | ΔG | -9.0 | kcal/mol |
Surface Plasmon Resonance (SPR) for Kinetic Binding Studies with Target Proteins
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that enables the real-time monitoring of molecular interactions. diva-portal.orgbioradiations.com It is widely used to determine the kinetics of binding, specifically the rates of association and dissociation between a ligand and an analyte. eurofinsdiscovery.com
In a typical SPR experiment to study this compound, a target protein (the ligand) is immobilized onto a sensor chip surface. nih.gov A solution containing this compound (the analyte) is then flowed over this surface. Binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal and recorded in real-time on a sensorgram. affiniteinstruments.com The sensorgram has distinct phases: association (as the analyte binds to the ligand), steady-state (where binding reaches equilibrium), and dissociation (as a buffer washes the analyte off). affiniteinstruments.com By fitting these curves to kinetic models, the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (k₋ or kₒff) can be determined. sprpages.nl The ratio of these two constants (k₋/kₐ) provides the equilibrium dissociation constant (K₋), which is a measure of binding affinity. eurofinsdiscovery.com
Table 5: Hypothetical Kinetic Parameters for this compound Binding to a Target Protein by SPR This table shows example kinetic data derived from an SPR experiment.
| Parameter | Symbol | Value | Unit |
| Association Rate Constant | kₐ (kₒₙ) | 1.5 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate Constant | k₋ (kₒff) | 6.0 x 10⁻² | s⁻¹ |
| Equilibrium Dissociation Constant | K₋ | 0.4 | µM |
Fluorescence Spectroscopy for Protein-Ligand Interactions and Conformational Changes
Fluorescence spectroscopy is a highly sensitive analytical technique employed to investigate the binding of ligands to proteins and to detect subsequent conformational changes. This method is particularly valuable in the study of this compound, as the compound itself possesses intrinsic fluorescence, allowing it to act as a natural fluorescent probe. The principle of this application relies on the sensitivity of a fluorophore's emission spectrum to its local molecular environment. When this compound binds to a protein, the change in its environment, for instance from an aqueous solvent to a hydrophobic binding pocket, can alter its fluorescence properties, such as intensity, emission wavelength, and polarization. mdpi.com
The interaction between a protein and this compound can be quantitatively analyzed by monitoring the quenching or enhancement of the intrinsic fluorescence of either the protein's tryptophan and tyrosine residues or the this compound molecule itself. mdpi.comnih.gov A common experimental approach is fluorescence titration, where a solution of the protein is titrated with increasing concentrations of this compound. The resulting changes in fluorescence intensity are measured and can be used to determine key binding parameters.
One of the primary applications of this technique is the determination of the dissociation constant (Kd), which is a measure of the binding affinity between the protein and the ligand. nih.govkoreascience.kr A lower Kd value indicates a stronger binding affinity. The data from fluorescence quenching experiments can be analyzed using the Stern-Volmer equation, which helps to elucidate the mechanism of quenching (either static, due to complex formation, or dynamic, due to collisional encounters). mdpi.comresearchgate.net
The binding of this compound can induce conformational changes in the protein, which are often essential for its biological function. For example, enzymes like RNA polymerases undergo significant conformational shifts during the transition from transcription initiation to elongation. yeasenbio.comnih.govnih.gov These structural alterations can be detected by monitoring the fluorescence signal. A change in the protein's conformation can reposition fluorescent residues or the bound this compound, leading to a detectable shift in the fluorescence emission spectrum or intensity. This provides a real-time window into the dynamic structural changes of the protein as it interacts with its ligand.
Detailed Research Findings
Fluorescence titration experiments are fundamental in quantifying protein-ligand interactions. By systematically adding a ligand (in this case, this compound) to a solution containing a protein of interest, the change in fluorescence can be plotted against the ligand concentration. This allows for the calculation of the dissociation constant (Kd).
Below is an interactive table representing typical data obtained from a fluorescence quenching titration experiment to determine the Kd for a hypothetical protein-7-deazadenosine complex. In this example, the intrinsic fluorescence of the protein is quenched upon binding to this compound.
| [this compound] (µM) | Fluorescence Intensity (a.u.) | Fraction Bound |
|---|
This table is a representative example generated for illustrative purposes. The values demonstrate the expected trend in a fluorescence quenching experiment as a function of the dissociation constant (Kd). The fraction bound is calculated based on the total protein and ligand concentrations and the specified Kd.
This type of quantitative analysis is crucial for understanding the strength and specificity of the interaction between this compound and its target proteins, providing a foundation for further structural and functional studies.
Future Research Directions and Translational Perspectives for 7 Deazadenosine
Exploration of Novel 7-Deazadenosine Analogues with Enhanced Specificity
The development of new this compound analogues is a cornerstone of future research, with a focus on improving target specificity and therapeutic efficacy. A significant body of work has already demonstrated that modifications to the 7-deazapurine core can yield compounds with potent and selective biological activities. For instance, a 7-aryl-7-deazapurine 3'-deoxyribonucleoside derivative has been identified as a promising lead compound for the treatment of Chagas' disease, caused by the protozoan Trypanosoma cruzi researchgate.netugent.beuantwerpen.be. This highlights the potential of substitutions at the 7-position to generate analogues with improved pharmacological profiles.
Further research into 7-substituted derivatives is warranted. For example, the introduction of various functional groups at the C7 position of the pyrrolo[2,3-d]pyrimidine ring system has been shown to be a viable strategy for modulating the activity of these nucleosides. The synthesis of 7-alkynyl derivatives via palladium-catalyzed Sonogashira cross-coupling reactions is one such approach that has yielded compounds with cytotoxic and antiviral properties nih.gov.
Targeted Drug Delivery Strategies and Prodrug Design
To enhance the therapeutic index of this compound and its analogues, targeted drug delivery strategies are being explored. These strategies aim to concentrate the therapeutic agent at the site of action, thereby minimizing off-target effects and reducing systemic toxicity. One promising approach is the design of prodrugs, which are inactive derivatives of the parent drug that are converted to the active form in vivo by specific enzymes or under particular physiological conditions.
The general principles of prodrug design involve the covalent attachment of a promoiety to the active drug to modify its physicochemical properties, such as solubility, stability, and permeability pnas.orgnih.govresearchgate.netmdpi.comnih.gov. For this compound, this could involve esterification of the hydroxyl groups on the ribose sugar to improve lipophilicity and oral absorption. Once absorbed, these ester linkages can be cleaved by ubiquitous esterases in the body to release the active nucleoside nih.gov.
Targeted drug delivery can also be achieved by conjugating this compound to ligands that bind to receptors overexpressed on target cells, such as cancer cells or pathogens researchgate.netoncodesign-services.comhelsinki.fichemrxiv.orgresearchgate.net. For example, in the context of Chagas' disease, where the parasite is auxotrophic for purines, transporters on the parasite surface could be exploited for selective uptake of this compound analogues researchgate.net.
Development of Dual-Acting or Multi-Targeted Nucleoside Derivatives
The development of dual-acting or multi-targeted nucleoside derivatives represents an innovative approach to overcoming drug resistance and improving therapeutic outcomes. By designing a single molecule that can interact with multiple biological targets, it may be possible to achieve synergistic effects and a broader spectrum of activity.
Given the diverse biological activities of this compound, which include antiviral, antiparasitic, and cytotoxic effects, there is significant potential for the development of multi-targeted agents. For instance, a this compound analogue could be designed to inhibit both a viral polymerase and a host cell factor essential for viral replication. This could be achieved by incorporating chemical features known to interact with each target into a single molecular scaffold.
Advanced Computational Modeling and Artificial Intelligence in Deazapurine Design
The integration of advanced computational modeling and artificial intelligence (AI) is set to revolutionize the design and discovery of novel deazapurine nucleosides. These in silico methods can accelerate the identification of promising drug candidates, optimize their properties, and provide insights into their mechanisms of action, thereby reducing the time and cost of drug development oncodesign-services.commdpi.com.
Generative AI models, such as the Conditional Randomized Transformer (CRT), have shown promise in the de novo design of nucleoside analogues researchgate.netchemrxiv.orgresearchgate.net. These models can learn the underlying chemical patterns from known nucleosides and generate novel structures with desired properties. This approach could be applied to generate a diverse library of this compound analogues for virtual screening.
In Silico Screening for New Biological Targets
In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules for compounds that are likely to bind to a drug target. This approach can be used to identify new biological targets for this compound and its analogues. By docking the structure of this compound into the binding sites of various proteins, it is possible to predict potential interactions and identify novel therapeutic opportunities.
Computational models have been successfully used to predict the binding of deazapurine analogues to specific targets, such as the P2 aminopurine transporter in Trypanosoma brucei ugent.benih.gov. These models can help to refine the structure-activity relationships of these compounds and guide the design of new analogues with improved affinity and selectivity.
Predictive Models for Metabolic Stability and Pharmacokinetic Properties
A major challenge in drug development is ensuring that a compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Poor ADME profiles are a leading cause of clinical trial failure mdpi.comnih.gov. Predictive computational models can be used to estimate the ADME properties of this compound analogues early in the drug discovery process, allowing for the selection of candidates with a higher probability of success.
Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be trained on existing ADME data to predict the properties of new compounds based on their chemical structure researchgate.netmdpi.comnih.govhelsinki.fichemrxiv.org. For example, models can be developed to predict the metabolic stability of this compound analogues in liver microsomes or their permeability across the intestinal wall.
Application as Molecular Probes in Chemical Biology
Beyond its therapeutic potential, this compound serves as a valuable tool in chemical biology for probing biological systems. The development of functionalized this compound derivatives, particularly fluorescent probes, has enabled the study of nucleic acid structure and dynamics, as well as enzyme-substrate interactions.
The synthesis of 7-deazaadenosine analogues with fluorescent reporters attached at the 7-position has been a significant area of research mdpi.com. These probes can be incorporated into DNA or RNA, and changes in their fluorescence can be used to monitor processes such as DNA hybridization and protein-nucleic acid binding. For example, a tricyclic derivative of this compound has been shown to form fluorescent complexes with E. coli purine-nucleoside phosphorylase, providing a tool to study the enzyme's active site mdpi.com. The development of novel fluorescent this compound nucleosides with diarylacetylene groups at the C7 position has also been reported, offering promising properties for sensing DNA mismatches.
Future research in this area will likely focus on the design of more sophisticated molecular probes with improved photophysical properties and greater specificity for their biological targets. These advanced probes will be instrumental in unraveling the complexities of cellular processes involving nucleic acids.
Development of Reporter Probes for Cellular Pathways
The unique structure of this compound has made it a valuable scaffold for the development of fluorescent probes to investigate cellular processes. Researchers have successfully synthesized novel fluorescent this compound nucleosides by attaching diarylacetylene fluorophores at the 7-position. whiterose.ac.uk These modified nucleosides exhibit promising UV-vis absorption and fluorescence emission properties, with high quantum yields. whiterose.ac.uk Such probes are designed to be sensitive to their local chemical environment, which allows for the detection of events like DNA hybridization. whiterose.ac.uk
One approach involved attaching an aminopropynyl group to this compound, which then allows for the covalent attachment of a fluorophore. whiterose.ac.uk The resulting fluorescent nucleoside triphosphate could be incorporated into DNA by various DNA polymerase enzymes. whiterose.ac.uk Another strategy involves the reaction of this compound (tubercidin) with aqueous chloroacetaldehyde (B151913) to produce a fluorescent product that can act as an inhibitor of E. coli purine (B94841) nucleoside phosphorylase (PNP) and form fluorescent complexes with the enzyme. mdpi.com These fluorescent derivatives are being explored as tools to study enzyme-substrate and enzyme-inhibitor interactions. mdpi.comresearchgate.net
Use in Photoaffinity Labeling and Click Chemistry Conjugations
This compound derivatives are also being developed for use in photoaffinity labeling (PAL) and click chemistry applications to identify and study protein-ligand interactions. nih.govplos.org PAL uses a chemical probe that can covalently bind to its target when exposed to light, which is useful for identifying new drug targets and mapping binding sites. nih.gov
The general strategy involves creating a bi-functional probe that includes a photoreactive group and a tag for identification, such as a fluorophore or biotin. nih.govplos.org The photoreactive component, upon irradiation, forms a highly reactive species that creates a covalent bond with a nearby protein. plos.orgnih.gov The tag then allows for the detection and isolation of the protein-probe complex. nih.gov
Researchers have designed probes that incorporate a photoreactive group and an alkyne handle, which allows for the attachment of a reporter molecule via a "click reaction" (Cu(II)-catalyzed azide-alkyne cycloaddition). plos.orgchemrxiv.org This modular approach offers versatility in designing probes for various experimental needs. plos.org The minor structural modifications required to add these functionalities to a parent molecule often have a minimal impact on the compound's biological activity, ensuring that the probe interacts with the same targets as the original molecule. plos.org
Emerging Therapeutic Areas and Conceptual Opportunities
Potential in Rare Genetic Disorders and Orphan Diseases (Mechanistic Exploration)
The development of drugs for rare diseases, also known as orphan diseases, presents unique challenges, but various therapeutic strategies are being explored. e-cep.orgnih.gov Many of these rare conditions are monogenic disorders, resulting from mutations in a single gene. vfa.de Therapeutic approaches for such genetic disorders include small-molecule therapies that can modify protein expression or function. e-cep.orgnih.gov
Given that this compound and its analogs act as antimetabolites and can influence various cellular processes, there is conceptual potential for their application in rare genetic disorders where specific metabolic pathways are dysregulated. worktribe.com For instance, in diseases caused by protein misfolding, chemical chaperones, which are small molecules that can stabilize misfolded proteins, are a therapeutic strategy. e-cep.org While not yet explicitly demonstrated for this compound, its ability to interact with a range of enzymes opens avenues for exploring its potential as a modulator of protein function in specific rare disease contexts.
The protozoan Trypanosoma cruzi, the cause of Chagas' disease, is auxotrophic for purines, making purine salvage pathways an attractive therapeutic target. researchgate.net Chagas' disease is considered a neglected, or orphan, disease. nih.gov Research into 7-aryl-7-deazapurine derivatives has shown promising activity against T. cruzi, highlighting the potential of this class of compounds in treating such diseases. researchgate.netugent.beuantwerpen.be
Identification of Resistance Mechanisms and Strategies to Overcome Them in Pre-clinical Models
A significant challenge in cancer therapy is the development of drug resistance. mskcc.org In the case of nucleoside analogs, resistance can arise from several factors, including poor cellular uptake, reduced conversion to the active triphosphate form, or alterations in the target enzyme. nih.govnih.gov
For example, resistance to the oncolytic adenovirus ONYX-015 has been linked to the downregulation of the Coxsackievirus and Adenovirus Receptor (CAR) on tumor cells. plos.org Interestingly, inhibition of the MEK pathway was found to up-regulate CAR expression, suggesting a strategy to overcome this resistance. plos.org
In the context of Chagas' disease, long-term treatment with a this compound derivative led to a significant drop in parasitemia, but parasite recrudescence was observed. researchgate.net This suggests the existence of therapeutic failure mechanisms, possibly due to dormant parasite forms or genetic factors contributing to natural drug resistance. researchgate.net
Strategies to overcome resistance are a critical area of research. One approach is the development of prodrugs, such as monophosphate prodrugs, which can bypass the initial, often rate-limiting, phosphorylation step and enter cells independently of nucleoside transporters. nih.gov Another strategy is glycorandomization, where a sugar moiety is conjugated to the nucleoside analog. nih.gov This can improve pharmacokinetic properties, such as solubility and plasma stability, and potentially alter cellular uptake mechanisms. nih.gov For example, a 3′-O-β-glucosyl ribavirin (B1680618) conjugate demonstrated improved antiviral activity. nih.gov
Unresolved Research Questions and Gaps in Understanding this compound Biology
Despite the progress made, several questions regarding the biology of this compound and its analogs remain unanswered. A deeper understanding of the precise molecular mechanisms underlying its diverse biological activities is needed. For example, while it is known that the triphosphate form of nucleoside analogs can inhibit viral polymerases, the full spectrum of cellular targets and off-target effects is not completely understood. nih.govresearchgate.net
The mechanisms of transport into different cell types and how this influences efficacy and potential resistance are also areas requiring further investigation. oup.com While some purine transporters have been identified in pathogenic protozoa, a complete picture is still lacking. oup.com
Furthermore, the long-term consequences of incorporating this compound into cellular DNA and RNA are not fully elucidated. Understanding the potential for mutagenesis or other forms of cellular toxicity is crucial for the development of safe and effective therapies. The interplay between this compound and various cellular signaling pathways, particularly those involved in cell death and survival, also warrants more detailed investigation. plos.org Addressing these knowledge gaps will be essential for fully realizing the therapeutic potential of this class of compounds.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing 7-Deazadenosine, and how can researchers verify its purity?
- Methodological Answer : Synthesis typically involves nucleoside analog preparation via glycosylation of 7-deazapurine bases, followed by purification using column chromatography or recrystallization. Purity verification requires high-performance liquid chromatography (HPLC) for retention time analysis and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity (e.g., <sup>1</sup>H/<sup>13</sup>C NMR peaks for characteristic protons/carbons). Mass spectrometry (MS) further validates molecular weight. Ensure detailed documentation of solvent systems, reaction conditions, and spectral data in the main text or supplementary materials for reproducibility .
Q. How is this compound incorporated into nucleic acids, and what analytical techniques confirm its integration?
- Methodological Answer : Incorporation studies often use enzymatic or chemical synthesis of oligonucleotides containing this compound. Analytical techniques include:
- Gel electrophoresis : To assess oligonucleotide size and integrity.
- Mass spectrometry (MALDI-TOF or ESI-MS) : For precise molecular weight determination.
- UV melting curves : To compare thermal stability with unmodified nucleic acids.
- Enzymatic digestion assays : To evaluate resistance to nucleases.
Data should be tabulated (e.g., melting temperatures, enzymatic degradation rates) and compared with control samples .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in this compound’s inhibitory effects observed across enzymatic assays?
- Methodological Answer : Contradictory results may arise from assay conditions (e.g., buffer pH, cofactor concentrations) or enzyme isoforms. Strategies include:
- Dose-response curves : To quantify IC50 values under standardized conditions.
- Kinetic assays : Compare Michaelis-Menten parameters (Km, Vmax) with and without this compound.
- Structural analysis (X-ray crystallography or NMR) : To identify binding interactions.
- Statistical meta-analysis : Pool data from multiple studies to identify confounding variables.
Document all experimental variables in supplementary materials and use statistical tools (e.g., ANOVA) to assess significance .
Q. How can mixed-methods approaches enhance understanding of this compound’s mechanisms in cellular systems?
- Methodological Answer : Combine quantitative (e.g., transcriptomics, proteomics) and qualitative (e.g., fluorescence microscopy, phenotypic assays) methods:
- Quantitative LC-MS/MS : To measure metabolite levels in treated vs. untreated cells.
- RNA-seq : To identify differential gene expression patterns.
- Cellular imaging : To localize this compound-modified nucleic acids.
Triangulate data to validate hypotheses, ensuring alignment with the research question’s scope (e.g., FINER criteria: Feasible, Novel, Ethical) .
Q. What are best practices for presenting this compound research data in publications to ensure clarity and reproducibility?
- Methodological Answer :
- Figures : Use line graphs for kinetic data, bar charts for comparative inhibition studies.
- Tables : Summarize synthesis yields, spectral data (δ values for NMR), and statistical metrics (p-values, confidence intervals).
- Supplementary Materials : Include raw datasets, instrument parameters (e.g., HPLC gradients), and step-by-step protocols.
Reference established guidelines (e.g., Beilstein Journal’s experimental section requirements) to avoid redundancy between main text and appendices .
Methodological Design and Analysis
Q. How should researchers formulate hypotheses about this compound’s role in epigenetic regulation?
- Methodological Answer : Apply the PICO framework:
- Population : Specific cell lines or model organisms.
- Intervention : Dosage and duration of this compound treatment.
- Comparison : Untreated controls or analogs (e.g., adenosine).
- Outcome : Methylation patterns (e.g., via bisulfite sequencing) or histone modification markers.
Ensure hypotheses are narrow in scope (e.g., “this compound reduces DNA methylation at CpG islands in HEK293 cells”) and cite foundational studies on nucleoside-mediated epigenetic effects .
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity of this compound?
- Methodological Answer :
- Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation).
- Survival assays : Use Kaplan-Meier curves and log-rank tests for longitudinal studies.
- Multivariate analysis : Identify covariates (e.g., cell cycle phase) influencing toxicity.
Report effect sizes, confidence intervals, and power analysis results to justify sample sizes .
Data Contradiction and Validation
Q. How can researchers address inconsistencies in this compound’s reported bioavailability across in vivo studies?
- Methodological Answer : Potential sources of variation include animal models, administration routes, or analytical techniques. Validate findings via:
- Pharmacokinetic studies : Measure plasma half-life, tissue distribution, and excretion profiles.
- Cross-lab replication : Collaborate to standardize protocols (e.g., dosing intervals).
- Systematic reviews : Use PRISMA guidelines to synthesize existing data and identify knowledge gaps.
Highlight methodological differences in supplementary tables and discuss limitations in the conclusion section .
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